SARS-CoV-2 3CLpro-IN-13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBJLRRZKJCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro). The document details the quantitative data associated with its inhibitory and antiviral activity, outlines the experimental protocols for its evaluation, and visualizes key pathways and workflows. This compound, also referred to as compound 1 in the primary literature, has been identified as a promising anti-coronavirus agent.[1]
Discovery and Rationale
The discovery of this compound originated from a high-throughput screening of over 89,000 small molecules aimed at identifying inhibitors of the SARS-CoV-2 3CLpro.[1] This enzyme is a critical component in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1] Its conserved nature among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development.[1] The screening identified a novel dithiocarbamate (B8719985) chemotype as a potent inhibitor of the enzyme.[1]
Quantitative Data
The inhibitory and antiviral activities of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity against Coronavirus 3CL Proteases
| Virus | Protease | IC50 (µM) |
| hCoV-229E | Alpha-CoV 3CLpro | 0.016[1] |
| SARS-CoV-2 | Beta-CoV 3CLpro | 0.021[1] |
| SARS-CoV | Beta-CoV 3CLpro | 0.383[1] |
| MERS-CoV | Beta-CoV 3CLpro | 2.00[1] |
Table 2: Selectivity Profile against Human Cysteine Proteases
| Protease | IC50 (µM) |
| 3CLpro SARS-CoV-2 | 1.46[1] |
| Human Calpain 1 | >300[1] |
| Cathepsin L | 122[1] |
Table 3: Antiviral Activity
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | - | 1.06[1] |
| Human Coronavirus 229E | - | 1.34[1] |
Experimental Protocols
This section details the methodologies for the synthesis, enzymatic assays, and cell-based antiviral assays for this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (compound 1) is not explicitly provided in the primary literature. However, the synthesis of dithiocarbamate derivatives typically follows a general procedure. The synthesis of analogs in the referenced study suggests a pathway involving the reaction of an appropriate amine with carbon disulfide in the presence of a base, followed by reaction with a suitable electrophile.
General Synthesis Scheme for Dithiocarbamates:
A common method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide) to form a dithiocarbamate salt. This salt is then reacted with an alkylating agent (e.g., an alkyl halide) to yield the final dithiocarbamate product.
Note: The specific starting materials and reaction conditions for the synthesis of this compound would be required to reproduce its synthesis and are not available in the cited public literature.
SARS-CoV-2 3CLpro Enzymatic Assay
The inhibitory activity of this compound against 3CLpro is determined using a Förster Resonance Energy Transfer (FRET)-based assay.
Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. The test compound is serially diluted in DMSO and then further diluted in assay buffer. b. 2 µL of the diluted compound is added to the wells of a 384-well plate. c. 18 µL of a solution containing SARS-CoV-2 3CLpro in assay buffer is added to each well. d. The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. e. 20 µL of the FRET substrate solution in assay buffer is added to each well to initiate the enzymatic reaction. f. The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission). g. The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase. h. The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). i. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
The antiviral activity of this compound is evaluated in a cell-based assay using a relevant cell line susceptible to SARS-CoV-2 infection.
Principle: The assay measures the ability of the compound to inhibit viral replication in host cells. This can be quantified by various methods, such as measuring the reduction in viral-induced cytopathic effect (CPE), quantifying viral RNA levels, or using a reporter virus.
Protocol (General CPE Reduction Assay):
-
Reagents and Materials:
-
Vero E6 cells (or another susceptible cell line).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
SARS-CoV-2 virus stock of a known titer.
-
Test compound (this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer. b. The test compound is serially diluted in cell culture medium. c. The cell culture medium is removed from the plates, and the diluted compound is added to the cells. d. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 48-72 hours). f. Cell viability is assessed by adding a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells. g. Luminescence is measured using a luminometer. h. The percent protection from CPE is calculated relative to an uninfected cell control (100% viability) and an infected, untreated control (0% protection). i. IC50 values are determined by plotting the percent protection against the logarithm of the compound concentration and fitting the data to a dose-response curve. j. A parallel cytotoxicity assay is performed on uninfected cells to determine the CC50 (50% cytotoxic concentration) of the compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the discovery and evaluation of this compound.
Caption: Discovery and evaluation workflow for this compound.
Caption: Workflow for the 3CLpro FRET-based enzymatic assay.
Caption: Workflow for the cell-based CPE reduction antiviral assay.
Caption: Mechanism of action of this compound.
References
Unveiling the Structural Blueprint of a Potent SARS-CoV-2 3CL Protease Inhibitor: A Technical Guide to 3CLpro-IN-13
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and inhibitory action of SARS-CoV-2 3CLpro-IN-13, a potent dithiocarbamate-based inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antiviral therapeutics against COVID-19 and other coronaviruses.
Chemical Structure and Properties
This compound, also referred to as compound 1 in the primary literature, is a novel small molecule inhibitor identified through high-throughput screening.[1] Its core chemical scaffold is a dithiocarbamate, a functional group that has demonstrated significant biological activity.
Chemical Name: N-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)dithiocarbamate Molecular Formula: C₁₁H₁₁N₃S₂ Molecular Weight: 265.36 g/mol
The two-dimensional chemical structure of this compound is depicted below:
Image source: PubChem CID 162524133
The crystallographic structure of the SARS-CoV-2 3CLpro in a covalent complex with the active form of the inhibitor has been determined and is available in the Protein Data Bank under the accession code 7NTQ .[1] This structural data reveals a covalent bond formation between the inhibitor and the catalytic cysteine residue (Cys145) in the active site of the protease.[1]
Quantitative Inhibitory and Antiviral Activity
This compound demonstrates potent and broad-spectrum inhibitory activity against various human coronavirus 3CL proteases. Furthermore, it exhibits significant antiviral efficacy in cell-based assays.
| Target Enzyme/Virus | IC₅₀ (µM) | Reference |
| Protease Inhibition | ||
| hCoV-229E (Alpha-CoV) 3CLpro | 0.016 | [1] |
| SARS-CoV-2 (Beta-CoV) 3CLpro | 0.021 | [1] |
| SARS-CoV (Beta-CoV) 3CLpro | 0.383 | [1] |
| MERS-CoV (Beta-CoV) 3CLpro | 2.00 | [1] |
| Selectivity Profile (Human Cysteine Proteases) | ||
| Human Calpain 1 | >300 | [1] |
| Cathepsin L | 122 | [1] |
| Antiviral Activity | ||
| SARS-CoV-2 | 1.06 | [1] |
| Human coronavirus 229E | 1.34 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
3CL Protease Inhibition Assay (FRET-based)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant 3CL proteases (hCoV-229E, SARS-CoV-2, SARS-CoV, MERS-CoV)
-
FRET substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans (or similar)
-
Assay buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP
-
Test compound (this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 20 µL of assay buffer.
-
Add 100 nL of the test compound dilution to each well.
-
Add 10 µL of the 3CL protease solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 30°C.
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Reduction)
This assay determines the ability of the compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Human coronavirus 229E virus stock
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
In a biosafety level 3 (BSL-3) facility, add the virus suspension at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, assess cell viability using a reagent like CellTiter-Glo®, which measures ATP content.
-
Measure the luminescence using a luminometer.
-
IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves, representing the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for inhibitor screening and the logical relationship of the inhibitor's activity.
Caption: Workflow for the identification and characterization of 3CLpro inhibitors.
Caption: Logical relationship of 3CLpro-IN-13's inhibitory activity.
References
SARS-CoV-2 3CLpro-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The document details its inhibitory activity, selectivity, and antiviral properties, supported by quantitative data and detailed experimental protocols. Visual diagrams are included to illustrate key pathways and workflows.
Core Mechanism of Action
This compound acts as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[1][2] The inhibitor contains a dithiocarbamate (B8719985) warhead which is believed to form a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro.[1] This covalent modification irreversibly inactivates the enzyme, thereby halting the viral replication cycle. The active site of the 3CLpro features a catalytic dyad composed of Cysteine-145 and Histidine-41, which is the target of this covalent inhibition.[3]
Quantitative Data
The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro 3CLpro Inhibitory Activity
| Target Protease | Virus (Family) | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016[4] |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021[4] |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383[4] |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00[4] |
Table 2: In Vitro Antiviral Activity
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | - | 1.06[4] |
| Human Coronavirus 229E | - | 1.34[4] |
Table 3: Selectivity Profile against Human Cysteine Proteases
| Human Protease | IC50 (µM) |
| Calpain 1 | >300[4] |
| Cathepsin L | 122[4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET)-based assay.
Materials:
-
SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP)
-
Test compound (this compound)
-
Positive control (e.g., a known 3CLpro inhibitor)
-
Negative control (e.g., DMSO)
-
384-well assay plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 60 nL) of the diluted compound, positive control, and negative control into the wells of a 384-well plate.[5]
-
Prepare a solution of SARS-CoV-2 3CLpro in assay buffer.
-
Add the 3CLpro solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a solution of the FRET substrate in assay buffer.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified duration (e.g., 15-30 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction progress curves.
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antiviral Cytopathic Effect (CPE) Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells)[6]
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS, penicillin/streptomycin)[5]
-
Test compound (this compound)
-
Positive control (e.g., Remdesivir)
-
Negative control (e.g., DMSO)
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)[5]
-
Luminescence plate reader
Procedure:
-
Seed host cells into 96-well or 384-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
In a separate tube, dilute the SARS-CoV-2 virus stock to a predetermined multiplicity of infection (MOI) (e.g., 0.002).[6]
-
Add the diluted virus to the wells containing the cells and compound. Include uninfected control wells and virus-only control wells.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 72 hours).[6]
-
Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of CPE for each compound concentration relative to the virus-only and uninfected controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 (or EC50) value.
References
- 1. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
SARS-CoV-2 3CLpro-IN-13: A Covalent Inhibitor Targeting the Main Protease of Coronaviruses
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins. This role makes it a prime target for antiviral drug development. This technical guide focuses on SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of this enzyme. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental methodologies based on the findings from the primary literature.
Mechanism of Action: A Covalent Inhibition Strategy
This compound has been identified as a covalent inhibitor of the SARS-CoV-2 3CL protease.[1] This inhibitor belongs to the dithiocarbamate (B8719985) class of compounds.[1] The proposed mechanism of covalent inhibition involves the electrophilic carbon of the dithiocarbamate moiety being susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.
The workflow for identifying and characterizing this covalent inhibitor is outlined below:
Quantitative Data Summary
The inhibitory potency of this compound (referred to as compound 1 in the source publication) against various viral proteases and its selectivity against human proteases are summarized below.
| Target Enzyme | IC50 (µM) | Reference |
| SARS-CoV-2 3CLpro | 0.021 | [1] |
| hCoV-229E 3CLpro | 0.016 | [1] |
| SARS-CoV 3CLpro | 0.383 | [1] |
| MERS-CoV 3CLpro | 2.00 | [1] |
| Human Calpain 1 | >300 | [1] |
| Human Cathepsin L | 122 | [1] |
| Virus | Antiviral Activity (IC50, µM) | Reference |
| SARS-CoV-2 | 1.06 | [1] |
| Human coronavirus 229E | 1.34 | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Recombinant 3CL Protease Inhibition Assay
This assay is designed to measure the in vitro inhibitory activity of compounds against the purified 3CL protease.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Assay buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, and 0.01% Tween-20.
-
Fluorogenic substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS.
-
Test compound (this compound) dissolved in DMSO.
-
384-well black microplates.
-
-
Procedure:
-
A solution of the 3CLpro enzyme is prepared in the assay buffer.
-
The test compound is serially diluted in DMSO and then added to the wells of the microplate.
-
The enzyme solution is added to the wells containing the test compound and incubated for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Mass Spectrometry for Covalent Adduct Confirmation
To confirm the covalent binding of this compound to the 3CL protease, intact protein mass spectrometry is employed.
-
Procedure:
-
The 3CLpro enzyme is incubated with an excess of the inhibitor (this compound) at a specific temperature and for a defined period.
-
A control sample of the enzyme is incubated with DMSO under the same conditions.
-
The samples are desalted using a suitable method, such as a C4 ZipTip.
-
The desalted protein samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
The resulting mass spectra of the treated and untreated enzyme are compared. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Conclusion
This compound is a potent, covalent inhibitor of the SARS-CoV-2 main protease. Its dithiocarbamate warhead forms a covalent bond with the catalytic cysteine residue, leading to irreversible enzyme inactivation. The quantitative data demonstrate its high potency against the SARS-CoV-2 3CLpro and its selectivity over key human proteases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this and similar compounds in the ongoing effort to develop effective antiviral therapeutics against coronaviruses.
References
An In-depth Technical Guide to Early Research on SARS-CoV-2 3CLpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and characterization of SARS-CoV-2 3CLpro-IN-13 , a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented herein is synthesized from foundational studies that identified and evaluated the efficacy of this compound, referred to in key literature as "compound 1".
Core Compound Profile: this compound
This compound is a non-peptidomimetic small molecule inhibitor that demonstrates potent activity against the main protease of SARS-CoV-2. Its mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, effectively blocking its enzymatic function and thus inhibiting viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound, providing insights into its potency, selectivity, and antiviral activity.
Table 1: In Vitro Enzymatic Inhibition of Coronavirus 3CL Proteases
| Target Protease | Virus (Coronavirus Group) | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016[1] |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021 [1] |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383[1] |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00[1] |
Table 2: Selectivity Profile against Human Cysteine Proteases
| Protease | IC50 (µM) | Selectivity Fold (vs. SARS-CoV-2 3CLpro) |
| Human Calpain 1 | >300[1] | >14,285 |
| Human Cathepsin L | 122[1] | >5,800 |
Table 3: Cell-Based Antiviral Activity
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Not Specified | 1.06[1] |
| hCoV-229E | Not Specified | 1.34[1] |
Experimental Protocols
This section details the methodologies employed in the early characterization of this compound.
Expression and Purification of 3CL Proteases
The 3CL proteases of SARS-CoV-2, MERS-CoV, and hCoV-229E were expressed and purified for use in enzymatic assays. The general workflow is as follows:
-
Gene Synthesis and Cloning : The gene encoding the respective 3CL protease was synthesized with codon optimization and cloned into a pET24a plasmid, modified to include a N-terminal 6xHis-SUMO tag.
-
Protein Expression : The plasmid was transformed into Escherichia coli BL21(DE3) cells. The cells were cultured in LB medium at 37°C until an OD600 of 0.6-0.8 was reached. Protein expression was then induced with 0.5 mM IPTG, and the culture was incubated overnight at 18°C.
-
Cell Lysis and Affinity Chromatography : The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and sonicated. The lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed, and the His-SUMO-3CLpro fusion protein was eluted with an imidazole gradient.
-
Tag Cleavage and Further Purification : The His-SUMO tag was cleaved by incubation with SUMO protease. The cleaved protein was further purified by a second Ni-NTA column passage to remove the tag and the protease, followed by size-exclusion chromatography.
In Vitro Enzymatic Inhibition Assay
A Förster Resonance Energy Transfer (FRET) based assay was utilized to determine the inhibitory activity of this compound.
-
Assay Principle : The assay uses a fluorogenic substrate containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans and Dabcyl). In the intact substrate, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by 3CLpro, the FRET pair is separated, resulting in an increase in fluorescence.
-
Procedure :
-
The inhibitor, this compound, was serially diluted in assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
The purified 3CL protease was added to the diluted inhibitor and pre-incubated.
-
The enzymatic reaction was initiated by the addition of the FRET substrate.
-
The fluorescence intensity was measured over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Antiviral Activity Assay
The antiviral efficacy of this compound was evaluated in a cell-based assay.
-
Cell Culture and Infection :
-
A suitable host cell line (e.g., Vero E6 or Huh7) was seeded in 96-well plates.
-
The cells were treated with serial dilutions of this compound.
-
The cells were then infected with SARS-CoV-2 or another target coronavirus at a specific multiplicity of infection (MOI).
-
-
Quantification of Antiviral Activity : After a defined incubation period (e.g., 24-72 hours), the antiviral activity was assessed by one of the following methods:
-
Cytopathic Effect (CPE) Reduction Assay : The ability of the compound to protect cells from virus-induced cell death was quantified, often using a cell viability reagent (e.g., CellTiter-Glo).
-
Viral RNA Quantification : The amount of viral RNA in the cell culture supernatant was quantified by RT-qPCR.
-
Reporter Virus Assay : A recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) was used, and the reduction in reporter signal was measured.
-
-
Data Analysis : The results were used to calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the compound.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of 3CLpro inhibitors.
Caption: Workflow for 3CL Protease Expression and Purification.
Caption: FRET-Based Enzymatic Inhibition Assay Workflow.
Caption: Mechanism of 3CLpro Inhibition.
References
In Silico Modeling of SARS-CoV-2 3CLpro-IN-13 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) and its potent inhibitor, IN-13. The document details the quantitative binding data, comprehensive experimental and computational protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to SARS-CoV-2 3CLpro as a Drug Target
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the proper functioning of its main protease, 3CLpro (also known as Mpro), for its replication. This enzyme is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, a crucial step in generating functional non-structural proteins (nsps) that form the viral replication and transcription complex.[1][2][3] The active form of 3CLpro is a homodimer, and its catalytic activity is dependent on this dimeric state.[4] The substrate-binding site of 3CLpro is highly conserved among coronaviruses, making it an attractive target for the development of broad-spectrum antiviral drugs.[5] Inhibition of 3CLpro activity blocks the viral life cycle, thus preventing viral replication.[6]
IN-13, a dithiocarbamate-based compound, has emerged as a potent inhibitor of SARS-CoV-2 3CLpro.[4] Understanding the molecular details of its binding interaction with the protease is paramount for the rational design of more effective and selective antiviral therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, play a pivotal role in elucidating these interactions at an atomic level.
Quantitative Binding Data
The inhibitory potency of IN-13 (referred to as compound 1 in the primary literature) against various viral 3CL proteases and its selectivity against human host proteases have been quantitatively assessed. The following tables summarize the key inhibition data.
| Target Protease | Virus (Family) | IC50 (µM) [4] |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021 |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016 |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383 |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00 |
Table 1: Inhibitory Activity of IN-13 against various coronavirus 3CL proteases.
| Target Protease | Organism | IC50 (µM) [4] |
| Calpain 1 | Human | >300 |
| Cathepsin L | Human | 122 |
Table 2: Selectivity profile of IN-13 against human cysteine proteases.
| Virus | Assay Type | IC50 (µM) [4] |
| SARS-CoV-2 | Antiviral Activity | 1.06 |
| Human Coronavirus 229E | Antiviral Activity | 1.34 |
Table 3: Antiviral activity of IN-13 in cell-based assays.
Experimental and Computational Protocols
This section outlines the detailed methodologies for the key experiments and computational simulations involved in characterizing the binding of IN-13 to SARS-CoV-2 3CLpro.
In Vitro Inhibition Assay (FRET-based)
A Förster Resonance Energy Transfer (FRET)-based assay is a common method to determine the enzymatic activity of proteases and the potency of their inhibitors.
Protocol:
-
Reagents and Buffer:
-
SARS-CoV-2 3CLpro enzyme (recombinant).
-
FRET substrate: A synthetic peptide containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) separated by the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[2]
-
Inhibitor (IN-13) dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.[2]
-
Add 10 µL of the inhibitor solution at various concentrations to the wells.
-
Add 30 µL of a 15 nM solution of purified recombinant 3CLpro to each well. As a positive control, add buffer with DMSO instead of the inhibitor.
-
Incubate the enzyme and inhibitor for 60 minutes at 37°C.[2]
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to a final concentration of 15 µM.[2]
-
Monitor the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) over time (e.g., every 3 minutes for 15 minutes at 25°C) using a fluorescence plate reader.[2]
-
-
Data Analysis:
-
The initial reaction velocity is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition is calculated relative to the positive control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor protein.
Generalized Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB). A common choice is PDB ID: 6LU7.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of the inhibitor (IN-13) and optimize its geometry using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the 3CLpro, typically centered on the catalytic dyad (His41 and Cys145).
-
Use a molecular docking program such as AutoDock Vina.
-
Perform the docking simulation to generate a series of possible binding poses for the inhibitor within the active site.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinity (docking score).
-
Analyze the protein-ligand interactions for the best-ranked poses, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Generalized Protocol:
-
System Setup:
-
Use the best-ranked docked complex of 3CLpro and IN-13 as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
Employ a force field such as AMBER or GROMOS to describe the atomic interactions.
-
-
Simulation Procedure:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature conditions.
-
Run a production MD simulation for a significant duration (e.g., 50-100 ns).[5]
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Investigate the persistence of key protein-ligand interactions, such as hydrogen bonds, over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Visualizations
SARS-CoV-2 Replication Cycle and 3CLpro Involvement
The following diagram illustrates the central role of 3CLpro in the SARS-CoV-2 replication cycle.
Caption: SARS-CoV-2 replication cycle highlighting the role of 3CLpro.
In Silico Drug Discovery Workflow
The following diagram outlines a typical workflow for the in silico discovery and characterization of 3CLpro inhibitors.
Caption: A generalized workflow for in silico inhibitor discovery.
Logical Relationship of Experimental and Computational Analysis
This diagram illustrates the interplay between experimental and computational approaches in studying 3CLpro-inhibitor binding.
Caption: Interplay between experimental and computational methods.
References
- 1. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - Integrative Structural Biology [bsi-lille.cnrs.fr]
- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Basis for SARS-CoV-2 3CLpro Inhibition by IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional basis for the inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) by IN-13, a potent dithiocarbamate-based inhibitor. The document outlines the quantitative inhibitory data, detailed experimental methodologies, and the precise molecular interactions governing this inhibition, offering a valuable resource for the development of novel antiviral therapeutics.
Introduction to SARS-CoV-2 3CLpro and IN-13
The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a viral cysteine protease essential for the viral life cycle.[1] It processes viral polyproteins at multiple cleavage sites to generate functional non-structural proteins required for viral replication and transcription.[1] Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.[1]
IN-13 (also referred to as compound 1 in primary literature) is a novel, non-peptidomimetic small molecule inhibitor of SARS-CoV-2 3CLpro, identified through a high-throughput screening of over 89,000 compounds.[1] It belongs to the dithiocarbamate (B8719985) chemical class and exhibits potent and broad-spectrum anti-coronavirus activity.[1]
Quantitative Inhibitory Data
The inhibitory potency of IN-13 against various coronavirus 3CL proteases and its selectivity against human cysteine proteases have been quantitatively determined. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of 3CL Proteases by IN-13
| Protease Target | Virus (Family) | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016[2] |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021[2] |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383[2] |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00[2] |
Table 2: Selectivity Profile of IN-13
| Protease Target | Organism | IC50 (µM) |
| 3CLpro | SARS-CoV-2 | 1.46[2] |
| Human Calpain 1 | Human | >300[2] |
| Cathepsin L | Human | 122[2] |
Table 3: Antiviral Activity of IN-13 in Cell-Based Assays
| Virus | Cell Line | EC50 (µM) |
| SARS-CoV-2 | Vero E6 | 1.06[2] |
| hCoV-229E | - | 1.34[2] |
Structural Basis of Inhibition
The mechanism of IN-13 inhibition of SARS-CoV-2 3CLpro is covalent. The crystal structure of the 3CLpro in complex with IN-13 has been solved at a resolution of 1.49 Å, revealing the precise molecular interactions.
Covalent Modification of the Catalytic Cysteine
IN-13 acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro. The sulfur atom of Cys145 undergoes a transthiocarbamoylation reaction with the electrophilic carbon of the dithiocarbamate moiety of IN-13. This reaction leads to the displacement of a leaving group, (5-methylimidazo[1,2-a]pyridin-2-yl)methanethiol.
Binding Pockets and Key Interactions
The remaining portion of the IN-13 molecule, a pyridyl dithiocarbamate adduct, occupies the substrate-binding site of the protease. The pyridine (B92270) ring of this adduct settles into the S1 subsite, a pocket that typically accommodates the P1 residue of the natural substrate. This covalent modification of the active site renders the enzyme catalytically inactive.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the characterization of IN-13.
Recombinant Protein Expression and Purification of SARS-CoV-2 3CLpro
-
Gene Synthesis and Cloning : The full-length gene of SARS-CoV-2 3CLpro is synthesized and cloned into a bacterial expression vector, such as pET22b, often with an N-terminal tag (e.g., His-tag) for purification.
-
Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C until an optical density at 600 nm (OD600) of 0.6-0.8 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.[3]
-
Cell Lysis and Purification : Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged 3CLpro is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Tag Cleavage and Further Purification : The affinity tag is often cleaved by a specific protease (e.g., TEV protease) to obtain the native protein. A second step of purification, such as size-exclusion chromatography, is performed to remove the cleaved tag, uncleaved protein, and any aggregates, resulting in a highly pure and active 3CLpro.
In Vitro 3CLpro Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of 3CLpro through Fluorescence Resonance Energy Transfer (FRET).
-
Assay Principle : A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The peptide is flanked by a FRET donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence.[3]
-
Assay Procedure :
-
The assay is typically performed in a 96- or 384-well plate format.
-
Recombinant 3CLpro (in the nM range) is pre-incubated with various concentrations of the inhibitor (IN-13) in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA) for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate (in the µM range).
-
The fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).
-
-
Data Analysis : The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition for each inhibitor concentration is determined relative to a DMSO control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
-
Cell Culture : Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and grown to form a confluent monolayer.[4]
-
Infection and Treatment : The cell culture medium is removed, and the cells are treated with serial dilutions of the test compound (IN-13). Subsequently, the cells are infected with a known titer of SARS-CoV-2 (at a specific multiplicity of infection, MOI).[4]
-
Incubation : The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause CPE in the control wells (no inhibitor).[4]
-
Assessment of Cell Viability : After incubation, cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
Crystal Violet Staining : Surviving cells are stained with crystal violet, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay : This assay measures ATP levels, which correlate with the number of viable cells.[4]
-
-
Data Analysis : The percentage of CPE reduction is calculated for each compound concentration relative to the virus control (100% CPE) and cell control (0% CPE). The EC50 value, the concentration at which 50% of the CPE is inhibited, is determined from the dose-response curve.
X-ray Crystallography
-
Protein Crystallization : Purified SARS-CoV-2 3CLpro is crystallized using vapor diffusion methods (hanging or sitting drop). The protein solution is mixed with a crystallization screen solution and equilibrated against a reservoir solution.
-
Soaking with Inhibitor : Crystals of the apo-enzyme are soaked in a solution containing a high concentration of IN-13 to allow the inhibitor to diffuse into the crystal and bind to the active site.
-
Data Collection : The inhibitor-soaked crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement : The structure is solved by molecular replacement using a known 3CLpro structure as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex structure is refined to high resolution.
Logical and Experimental Workflow
The discovery and characterization of IN-13 followed a systematic workflow, from initial screening to detailed structural and functional analysis.
Caption: Workflow for IN-13 discovery and characterization.
References
- 1. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Guide: Initial Screening and Identification of SARS-CoV-2 3CLpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the initial screening and identification of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The document details the experimental protocols for enzymatic and cell-based assays, presents quantitative data in a structured format, and visualizes the experimental workflows.
Introduction
The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics.[1] The discovery of novel small molecule inhibitors of 3CLpro is a critical step in developing effective treatments for COVID-19. This guide focuses on this compound, a dithiocarbamate-based inhibitor identified through a high-throughput screening campaign.
Data Presentation
The inhibitory activity of this compound was characterized through a series of in vitro enzymatic and cell-based antiviral assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of Coronavirus 3CL Proteases by this compound
| Target Protease | Virus (Genus) | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016 |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021 |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383 |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00 |
Data sourced from MedChemExpress, referencing Brier L, et al. 2023.[2]
Table 2: Selectivity Profile of this compound Against Human Cysteine Proteases
| Target Protease | Organism | IC50 (µM) |
| 3CLpro | SARS-CoV-2 | 1.46 |
| Human Calpain 1 | Human | >300 |
| Cathepsin L | Human | 122 |
Data sourced from MedChemExpress, referencing Brier L, et al. 2023.[2]
Table 3: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | (Not specified) | 1.06 |
| Human Coronavirus 229E | (Not specified) | 1.34 |
Data sourced from MedChemExpress, referencing Brier L, et al. 2023.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the screening and characterization of this compound.
High-Throughput Screening (HTS) for 3CLpro Inhibitors
A library of over 89,000 small molecules was screened to identify potential inhibitors of SARS-CoV-2 3CLpro.[3] The primary screening was conducted using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
Caption: High-throughput screening workflow for the identification of 3CLpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate: Dabcyl-KTSAVLQ-SGFRKME-Edans.[4]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
Test compounds (including this compound) and controls.
-
384-well microplates.
-
-
Procedure:
-
Dispense test compounds at various concentrations into the wells of a 384-well plate.
-
Add the 3CLpro enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.[3]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
-
Data Analysis:
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
-
Antiviral Activity Assessment
The antiviral efficacy of hit compounds was evaluated in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE).[5][6]
Caption: Workflow for the cell-based antiviral cytopathic effect (CPE) assay.
-
Reagents and Materials:
-
Vero E6 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
SARS-CoV-2 viral stock.
-
Test compounds and controls.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.[7]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).[5]
-
Incubate the plates for 72 hours at 37°C.[5]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to virus-infected and uninfected controls.
-
Determine the IC50 value from the dose-response curve.
-
Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity was tested against related human cysteine proteases, such as calpain 1 and cathepsin L.
Caption: Logical diagram illustrating the principle of selectivity profiling.
-
Reagents and Materials:
-
Recombinant human calpain 1 and cathepsin L enzymes.
-
Specific fluorogenic substrates for each enzyme.
-
Appropriate assay buffers for each enzyme.
-
Test compound (this compound).
-
-
Procedure:
-
The assay is performed similarly to the 3CLpro FRET-based assay.
-
Incubate the respective human protease with serial dilutions of this compound.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the enzymatic activity by measuring the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of each human protease.
-
Determine the selectivity index by comparing the IC50 for the target viral protease with the IC50 for the human proteases.
-
Conclusion
The initial screening and identification of this compound have demonstrated its potent and selective inhibitory activity against the SARS-CoV-2 main protease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical development of this compound as a potential therapeutic agent for COVID-19. The workflows and methodologies described herein represent standard practices in the field of antiviral drug discovery and can be adapted for the screening and characterization of other novel inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infermieristicamente.it [infermieristicamente.it]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
Unveiling the Achilles' Heel of SARS-CoV-2: A Technical Guide to the 3CLpro Active Site
For Immediate Release
ABU DHABI, UAE – In the global scientific community's relentless pursuit of effective COVID-19 therapeutics, the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 has emerged as a primary target. Its indispensable role in the viral life cycle, specifically in processing viral polyproteins, makes it a critical vulnerability to exploit for antiviral drug development. This technical guide provides an in-depth exploration of the key features of the SARS-CoV-2 3CLpro active site, offering a valuable resource for researchers, scientists, and drug development professionals.
The 3CLpro, also known as the main protease (Mpro), is a cysteine protease that functions as a homodimer. Each protomer consists of three domains, with the active site situated in a cleft between Domain I and Domain II.[1][2] This active site is highly conserved across coronaviruses, suggesting that inhibitors targeting this region could have broad-spectrum activity.[3]
The Catalytic Machinery: A Closer Look at the Active Site
The catalytic activity of 3CLpro relies on a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[4][5] Unlike many proteases that utilize a catalytic triad, 3CLpro employs this two-residue system for peptide bond cleavage.[5] The proposed catalytic mechanism involves the His41 residue acting as a general base, abstracting a proton from the thiol group of Cys145. This activates the Cys145 to perform a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond.[5][6][7] Some studies also suggest a potential role for Asp187 in modulating the pKa of His41, hinting at a triad-like mechanism.[6][8]
The active site is further characterized by a series of subsites (S1', S1, S2, S3, S4, and S5) that accommodate the amino acid residues of the substrate.[4][9] The specificity of the protease is largely dictated by the interactions between the substrate's side chains and these subsites.
Substrate Specificity: The Key to Recognition
SARS-CoV-2 3CLpro exhibits a high degree of substrate specificity, preferentially cleaving at a recognition sequence of Leu-Gln↓(Ser, Ala, Gly), where the arrow indicates the cleavage site.[1][4] The S1 subsite has a strong preference for a Glutamine (Gln) residue at the P1 position of the substrate.[1][10] The S2 subsite is a deep, hydrophobic pocket that typically accommodates a Leucine (Leu) residue at the P2 position.[4][10] The S1' subsite prefers small amino acids like Serine, Alanine, or Glycine.[1][4]
Key Amino Acid Residues in the Active Site
Several amino acid residues within and surrounding the active site are crucial for substrate binding and catalysis. Site-directed mutagenesis studies have revealed that mutations in residues such as N28, R40, Y54, S147, Y161, D187, and Q192 can significantly reduce or abolish the protease's activity.[1][11][12] These residues contribute to the structural integrity of the active site and form key hydrogen bonds and other interactions with the substrate.
| Residue | Location/Role | Significance |
| His41 | Catalytic Dyad | Acts as a general base to activate Cys145.[5] |
| Cys145 | Catalytic Dyad | Performs the nucleophilic attack on the substrate.[5] |
| His163 | S1 Subsite | Essential for maintaining a catalytically active conformation.[13] |
| His164 | Near Active Site | Plays a role in maintaining the active site structure.[13] |
| Glu166 | S1 Subsite | Forms a hydrogen bond with the P1 Gln residue of the substrate. |
| Asp187 | Near Catalytic Dyad | May modulate the pKa of His41.[6][8] |
Quantitative Insights: Kinetic and Inhibition Parameters
The enzymatic activity of 3CLpro and the potency of its inhibitors are quantified by various kinetic parameters. These values can vary depending on the experimental conditions and the substrate or inhibitor being tested.
| Parameter | Value Range | Method | Reference |
| K_m | 16 µM - 2.6 mM | FRET, LC-MS | [14][15] |
| k_cat | 0.05 s⁻¹ - 6.4 s⁻¹ | FRET, LC-MS | [14] |
| IC_50 | Nanomolar to Micromolar | Various Assays | [16] |
| K_i | 0.81 µM - 25 µM | Fluorescence-based assays | [17][18] |
Experimental Methodologies
A variety of experimental protocols are employed to study the structure and function of the SARS-CoV-2 3CLpro active site.
3CLpro Activity Assays
A common method to measure 3CLpro activity is through Förster Resonance Energy Transfer (FRET)-based assays.[14][15]
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Typical Protocol:
-
Purified recombinant 3CLpro is incubated in a reaction buffer.
-
The FRET substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored using a microplate reader at specific excitation and emission wavelengths.
-
For inhibitor screening, the enzyme is pre-incubated with the test compound before the addition of the substrate.[19]
Crystallization of 3CLpro
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of 3CLpro, both in its apo form and in complex with inhibitors.[20]
Principle: Highly purified and concentrated 3CLpro is induced to form well-ordered crystals. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.
Typical Protocol:
-
Expression and purification of recombinant 3CLpro.
-
Setting up crystallization trials using various precipitants, buffers, and additives.
-
Optimization of crystal growth conditions.
-
Cryo-protection of the crystals and data collection at a synchrotron source.
-
Structure determination and refinement.
Visualizing the Core Mechanisms
To further elucidate the intricate processes of the 3CLpro active site, the following diagrams illustrate key pathways and workflows.
Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.
Caption: Experimental workflow for 3CLpro inhibitor screening.
Caption: Logical relationships of key active site residues.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]
- 7. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of Substrate Specificity of SARS-CoV 3CLpro | PLOS One [journals.plos.org]
- 11. Key Allosteric and Active Site Residues of SARS-CoV-2 3CLpro Are Promising Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Prediction of inhibitory constants of compounds against SARS-CoV 3CLpro enzyme with 2D-QSAR model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Core of 3CLpro: A Deep Dive into the Roles of Cys145 and His41
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development. At the heart of its function lies a highly conserved catalytic dyad composed of Cysteine-145 and Histidine-41. This technical guide provides a comprehensive examination of the pivotal roles these two residues play in the catalytic mechanism of 3CLpro, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
The Catalytic Dyad: A Synergistic Partnership
The catalytic activity of 3CLpro relies on the precise interplay between Cys145 and His41.[1][2][3][4][5][6][7] His41 functions as a general base, abstracting a proton from the thiol group of Cys145.[3][5] This deprotonation generates a highly nucleophilic thiolate anion.[5] The Cys145 thiolate then initiates a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the viral polyprotein substrate.[5] This process leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the N-terminal portion of the substrate and form a covalent acyl-enzyme intermediate.[5] A water molecule, activated by His41 (now acting as a general acid), then hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.[5]
While the Cys145-His41 dyad is widely accepted as the core catalytic machinery, some studies suggest the involvement of a third residue, Asp187, potentially forming a catalytic triad (B1167595) (Cys145-His41-Asp187).[2][3][8] Asp187 is proposed to modulate the pKa of His41, enhancing its ability to act as a general base.[2][3][8] This interaction is thought to be stabilized by a water molecule that forms hydrogen bonds with His41, His164, and Asp187.[5]
Quantitative Analysis of Catalytic Residue Mutants
Site-directed mutagenesis studies have been instrumental in elucidating the functional importance of Cys145 and His41. Substitution of these residues, even with structurally similar amino acids, results in a dramatic loss of enzymatic activity, confirming their essentiality for catalysis.[6] The following tables summarize the quantitative data from various studies on wild-type and mutant 3CLpro enzymes.
Table 1: Kinetic Parameters of Wild-Type and Catalytic Dyad Mutants of SARS-CoV and SARS-CoV-2 3CLpro
| Enzyme | Mutant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| SARS-CoV 3CLpro | Wild-type | 1.3 ± 0.1 | 16 ± 2 | 81,000 ± 12,000 |
| H41A | 0.00018 ± 0.00001 | 21 ± 3 | 8.6 ± 1.3 | |
| C145A | 0.00009 ± 0.00001 | 18 ± 2 | 5.0 ± 0.7 | |
| SARS-CoV-2 3CLpro | Wild-type | 0.40 ± 0.02 | 14 ± 1 | 28,500 ± 3,000 |
| H41A | 0.00011 ± 0.00001 | 19 ± 2 | 5.8 ± 0.7 | |
| C145A | 0.00006 ± 0.00001 | 15 ± 2 | 4.0 ± 0.6 |
Data adapted from a study on the kinetic behaviors of Mpro from SARS-CoV-2 and SARS-CoV.[9]
Table 2: pH-Dependent Kinetic Parameters and pKa Values for SARS-CoV-2 3CLpro and Active Site Mutants
| Enzyme | kcat/Km (M⁻¹s⁻¹) | pKa1 (His41) | pKa2 (Cys145) |
| Wild-type | 1.6 x 10⁵ | 6.9 ± 0.1 | 9.4 ± 0.1 |
| H164A | 1.2 x 10⁵ | 6.8 ± 0.1 | 9.5 ± 0.1 |
| H172A | 4.2 x 10⁴ | 6.7 ± 0.1 | 9.3 ± 0.1 |
Data adapted from a study on the pH profiles of 3CLpro from SARS-CoV-2.[10]
Table 3: Thermodynamic Stability of SARS-CoV-2 3CLpro Wild-Type and Catalytic Dyad Mutants
| Enzyme Variant | Tm (°C) in absence of substrate | Tm (°C) in presence of substrate |
| Wild-type | 59.5 ± 0.2 | - |
| H41A | 56.1 ± 0.3 | 58.2 ± 0.1 |
| H41D | 55.8 ± 0.2 | 57.9 ± 0.2 |
| H41E | 58.9 ± 0.1 | 60.1 ± 0.1 |
| C145A | 59.2 ± 0.2 | 61.3 ± 0.2 |
| C145S | 57.3 ± 0.1 | 59.4 ± 0.1 |
Data obtained from Differential Scanning Fluorimetry (DSF) measurements.[7]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are detailed protocols for key experiments cited in the investigation of 3CLpro's catalytic mechanism.
Site-Directed Mutagenesis of 3CLpro
This protocol outlines the general steps for introducing specific mutations into the 3CLpro gene.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and terminate in one or more G or C bases. The melting temperature (Tm) should be ≥ 78°C.[11]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type 3CLpro gene as the template and the designed mutagenic primers. A typical PCR reaction mixture includes:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
X µL of template DNA (5-50 ng)
-
1 µL of PfuUltra DNA polymerase
-
Add dH₂O to a final volume of 50 µL.
-
-
PCR Cycling: The following cycling parameters are generally used:
-
Initial denaturation: 95°C for 1 minute.
-
18-30 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Following PCR, add 1 µL of DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours. This digests the methylated, non-mutated parental DNA template.[11]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Expression and Purification of 3CLpro
This protocol describes the expression and purification of 3CLpro from E. coli.
-
Expression: Transform E. coli BL21(DE3) cells with the expression plasmid containing the 3CLpro gene. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 5 mM imidazole (B134444), 1 mM DTT). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM). Elute the His-tagged 3CLpro with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12][13]
-
Tag Cleavage (Optional): If the protein has a cleavable tag, incubate the eluted protein with a specific protease (e.g., TEV protease, SUMO protease) to remove the tag.
-
Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography using a column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT) to remove aggregates and any remaining impurities.
-
Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store at -80°C.
3CLpro FRET-based Enzymatic Assay
This protocol details a common method for measuring 3CLpro activity using a Förster Resonance Energy Transfer (FRET) substrate.
-
Substrate: A synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) on opposite sides of the 3CLpro cleavage site is used. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. A commonly used substrate sequence is (Dabcyl)KTSAVLQ↓SGFRKME(Edans).
-
Assay Buffer: A typical assay buffer consists of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the FRET substrate (at a concentration close to its Km, e.g., 10-25 µM), and the test compound (inhibitor) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified 3CLpro (e.g., 15-50 nM).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for Edans).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value. Kinetic parameters such as kcat and Km can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Core Mechanisms and Workflows
To further clarify the complex processes involved in 3CLpro catalysis and its investigation, the following diagrams have been generated using the DOT language.
Caption: Catalytic mechanism of 3CLpro.
References
- 1. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]
Methodological & Application
Application Notes and Protocols: SARS-CoV-2 3CLpro-IN-13 Biochemical Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a biochemical assay to evaluate the inhibitory activity of compounds against SARS-CoV-2 3C-like protease (3CLpro), with a specific focus on the inhibitor SARS-CoV-2 3CLpro-IN-13.
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of the virus.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2][3] The absence of a human homolog for 3CLpro makes it an ideal specific antiviral target.[4] Biochemical assays are essential for screening and characterizing potential inhibitors of this enzyme. This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common and reliable method for measuring 3CLpro activity.[2][4][5]
Data Presentation
The inhibitory activity of this compound and its selectivity against other proteases are summarized in the table below. This data is crucial for understanding the potency and specificity of the inhibitor.
| Target Protease | IC50 Value |
| SARS-CoV-2 3CLpro | 21 nM [6] |
| hCoV-229E 3CLpro | 16 nM[6] |
| SARS-CoV 3CLpro | 383 nM[6] |
| MERS-CoV 3CLpro | 2.00 µM[6] |
| Human Calpain 1 | >300 µM[6] |
| Human Cathepsin L | 122 µM[6] |
Experimental Protocols
Principle of the FRET-Based Assay
The assay utilizes a fluorogenic peptide substrate that contains a cleavage site for 3CLpro, flanked by a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact substrate, the fluorescence of the donor is quenched by the acceptor due to their close proximity. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity.[5]
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CLpro
-
Substrate: FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Inhibitor: this compound
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO (Dimethyl sulfoxide) for dissolving the inhibitor
-
96-well or 384-well black plates
-
Fluorescence plate reader
Assay Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C. Just before use, add DTT to a final concentration of 1 mM.
-
Prepare a stock solution of the FRET substrate in DMSO. Dilute the substrate in the assay buffer to the desired final concentration (e.g., 20 µM).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant SARS-CoV-2 3CLpro in the assay buffer to the desired final concentration (e.g., 50 nM).
-
-
Inhibitor Dilution:
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination.
-
Further dilute the inhibitor solutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add the diluted SARS-CoV-2 3CLpro solution (e.g., 40 µL) to all wells except the negative control wells. Add an equivalent volume of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL pair) in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase over time.
-
Normalize the reaction rates of the inhibitor-treated wells to the positive control (enzyme + substrate + DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Mechanism of the FRET-based 3CLpro assay.
Caption: Workflow for the 3CLpro biochemical assay.
References
- 1. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of SARS-CoV-2 3CLpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A key drug target for inhibiting SARS-CoV-2 replication is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for processing viral polyproteins into functional non-structural proteins required for viral replication and transcription.[1][2][3] The unique cleavage specificity of 3CLpro, which is not shared by human proteases, makes it an attractive target for developing selective antiviral drugs with a potentially high safety margin.[1]
SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3CL protease.[4] This document provides detailed application notes and protocols for conducting cell-based assays to determine the efficacy of this compound. The described methodologies include a cytotoxicity assay to assess the compound's effect on host cell viability and a cell-based antiviral activity assay to measure its ability to inhibit viral replication.
Mechanism of Action of 3CLpro Inhibitors
SARS-CoV-2, upon entering a host cell, releases its RNA genome, which is then translated into two large polyproteins, pp1a and pp1ab. The 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs), including the RNA-dependent RNA polymerase (RdRp).[1][2] By inhibiting the enzymatic activity of 3CLpro, compounds like this compound block the viral replication cycle.[1]
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-13.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against various Coronavirus 3CL Proteases [4]
| Target Protease | Virus Family | IC50 (µM) |
| hCoV-229E 3CLpro | Alpha-CoV | 0.016 |
| SARS-CoV-2 3CLpro | Beta-CoV | 0.021 |
| SARS-CoV 3CLpro | Beta-CoV | 0.383 |
| MERS-CoV 3CLpro | Beta-CoV | 2.00 |
Table 2: Antiviral Activity of this compound in Cell-Based Assays [4]
| Virus | IC50 (µM) |
| SARS-CoV-2 | 1.06 |
| human coronavirus 229E | 1.34 |
Table 3: Selectivity Profile of this compound against Human Cysteine Proteases [4]
| Protease | IC50 (µM) |
| SARS-CoV-2 3CLpro | 1.46 |
| human calpain 1 | >300 |
| Cathepsin L | 122 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: General experimental workflow for cell-based efficacy testing.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
Host cells (e.g., Vero E6, Huh-7, or HEK293T)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Compound Treatment: Remove the old medium from the cells and add the serially diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 24-72 hours) at 37°C with 5% CO2.
-
Assay Readout: Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (e.g., Cytopathic Effect Inhibition Assay)
This assay measures the ability of this compound to protect cells from virus-induced cell death, known as the cytopathic effect (CPE).
Materials:
-
Host cells (e.g., Vero E6)
-
Complete cell culture medium
-
This compound
-
SARS-CoV-2 viral stock
-
96-well plates
-
Cell viability reagent (e.g., Crystal Violet or a metabolic indicator like MTT)
-
Plate reader (if applicable)
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight as described in the cytotoxicity assay.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the SARS-CoV-2 stock to a known multiplicity of infection (MOI).
-
Treatment and Infection: Pre-treat the cells with the serially diluted compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with SARS-CoV-2. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C with 5% CO2 until CPE is observed in the virus control wells (typically 48-72 hours).
-
Assay Readout: Quantify cell viability. For Crystal Violet staining, fix and stain the cells, then solubilize the dye and measure absorbance. For metabolic assays, add the reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Reporter-Based 3CLpro Inhibition Assay (e.g., Luciferase or GFP-based)
These assays provide a more direct measure of 3CLpro activity within the cell, often in a BSL-2 setting.[5][6] They typically involve the expression of a reporter protein (e.g., luciferase or GFP) that is linked to a 3CLpro cleavage site. Cleavage by 3CLpro separates the reporter components, leading to a change in signal.[5][6]
General Protocol Outline:
-
Cell Transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing SARS-CoV-2 3CLpro and the reporter construct.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a suitable period to allow for protein expression and cleavage (e.g., 24-48 hours).
-
Assay Readout: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control (e.g., cells without inhibitor) and calculate the percentage of inhibition. Determine the EC50 value from the dose-response curve.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to evaluate the cell-based efficacy of this compound. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, which is crucial for the preclinical development of this promising antiviral candidate. The high potency and selectivity of this compound underscore its potential as a therapeutic agent for COVID-19.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dovepress.com [dovepress.com]
- 3. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Assay of SARS-CoV-2 3CLpro using IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is crucial for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2] Fluorescence Resonance Energy Transfer (FRET) based assays provide a sensitive and high-throughput method for screening and characterizing inhibitors of 3CLpro. This document provides detailed application notes and protocols for utilizing a FRET-based assay to evaluate the inhibitory activity of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of this enzyme.
Principle of the FRET-Based Assay
The FRET-based assay for 3CLpro activity utilizes a synthetic peptide substrate that contains a cleavage site recognized by the protease. This peptide is flanked by a fluorophore (donor) and a quencher (acceptor) molecule. In the intact substrate, the close proximity of the donor and quencher results in FRET, leading to the suppression of the donor's fluorescence. Upon cleavage of the peptide by 3CLpro, the donor and quencher are separated, disrupting FRET and causing a measurable increase in the donor's fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of 3CLpro. The presence of an inhibitor, such as IN-13, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Data Presentation
Inhibitory Activity of this compound and Other Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against SARS-CoV-2 3CLpro, as determined by FRET-based assays.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 21 | [Source] |
| GC376 | 170 | [3] |
| Walrycin B | 270 | [3] |
| Boceprevir | 1600 | [4] |
| Myricetin | covalent inhibitor | [4] |
| Thioguanosine | 3900 | [4] |
| MG-132 | 400 | [4] |
| Eugenol | 810 | [5] |
| Estragole | 4100 | [5] |
| Quercetin (B1663063) | - | [6] |
Selectivity Profile of this compound
This table presents the IC50 values of this compound against other human proteases to demonstrate its selectivity.
| Protease | IC50 (µM) |
| SARS-CoV-2 3CLpro | 0.021 |
| Human Cathepsin L | 122 |
| Human Calpain 1 | >300 |
Kinetic Parameters of SARS-CoV-2 3CLpro
The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for SARS-CoV-2 3CLpro with a commonly used fluorogenic substrate are provided below.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dabcyl-KTSAVLQ-SGFRKME-Edans | 10.5 ± 3.2 | 2.2 ± 0.3 | 2.1 x 10⁵ | [7] |
| Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 ± 1.4 | 0.11 ± 0.03 | 1.6 x 10⁴ | [7] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CLpro (purified)
-
Substrate: FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Control Inhibitor: A known 3CLpro inhibitor (e.g., GC376) for positive control
-
Solvent: DMSO for dissolving compounds
-
Microplate: Black, 96- or 384-well, low-volume, non-binding surface
-
Plate Reader: Fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl pair)
Experimental Workflow
Detailed Protocol for IC50 Determination of this compound
-
Preparation of Reagents:
-
Prepare the assay buffer (20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and store it at 4°C.
-
Reconstitute the lyophilized recombinant SARS-CoV-2 3CLpro in an appropriate buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C.
-
Dissolve the FRET peptide substrate in DMSO to a stock concentration of 10 mM and store at -20°C, protected from light.
-
Dissolve this compound and control inhibitors in DMSO to a stock concentration of 10 mM. Prepare a series of dilutions in DMSO.
-
-
Assay Procedure:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare a working solution of 3CLpro in assay buffer. The final concentration in the assay will typically be in the range of 10-50 nM.[8]
-
Prepare a working solution of the FRET substrate in assay buffer. The final concentration will typically be around the Km value (e.g., 10-20 µM).[7]
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A small volume (e.g., 1 µL) of the serially diluted IN-13 or DMSO for the control wells.
-
3CLpro working solution.
-
-
Include the following controls:
-
No-enzyme control: Assay buffer and substrate only (to measure background fluorescence).
-
No-inhibitor (vehicle) control: Assay buffer, DMSO, enzyme, and substrate (represents 100% enzyme activity).
-
Positive inhibitor control: Assay buffer, known inhibitor, enzyme, and substrate.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the no-inhibitor (vehicle) control (set as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Logical Relationship for Data Interpretation
Conclusion
This document provides a comprehensive guide for utilizing a FRET-based assay to characterize the inhibitory activity of this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in the fields of virology and drug discovery in their efforts to develop effective therapeutics against COVID-19. The high-throughput nature and sensitivity of this assay make it a valuable tool for screening large compound libraries and for detailed kinetic characterization of promising inhibitor candidates.
References
- 1. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-Micromolar Inhibition of SARS-CoV-2 3CLpro by Natural Compounds [mdpi.com]
- 6. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of SARS-CoV-2 3CLpro Inhibitors in Animal Models
Disclaimer: As of the current date, publicly available in vivo studies specifically utilizing the compound designated "SARS-CoV-2 3CLpro-IN-13" in animal models have not been identified. The following application notes and protocols are based on published in vivo research of other potent SARS-CoV-2 3C-like protease (3CLpro) inhibitors, such as compounds 5d and 11d, which serve as representative examples for researchers, scientists, and drug development professionals working with this class of antiviral candidates.
Introduction
The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics.[1][2][3] In vivo studies in relevant animal models are a critical step in the preclinical evaluation of 3CLpro inhibitors to assess their efficacy, pharmacokinetics, and safety. This document provides a summary of quantitative data and detailed experimental protocols from in vivo studies of potent 3CLpro inhibitors, offering a methodological framework for the evaluation of new chemical entities targeting this viral protease.
Data Presentation: In Vivo Efficacy of Representative 3CLpro Inhibitors
The following tables summarize the quantitative data from in vivo studies of representative 3CLpro inhibitors in mouse models of SARS-CoV-2 infection.
Table 1: Survival Rates in Mouse Models of SARS-CoV-2 Infection
| Compound | Animal Model | Virus Strain | Treatment Dose & Schedule | Survival Rate (%) | Vehicle Survival Rate (%) | Reference |
| 11d | MA-SARS-CoV-2 infected BALB/c mice | SARS2-N501YMA30 | 100 mg/kg/day, IP, once daily for 10 days, starting 24h post-infection | 80 | 0 | [4] |
| 5d | MA-SARS-CoV-2 infected BALB/c mice | SARS2-N501YMA30 | 100 mg/kg/day, IP, once daily for 10 days, starting 24h post-infection | 30 | 0 | [4] |
| 11d | MA-MERS-CoV infected mice | MA-MERS-CoV | 100 mg/kg/day, IP, once daily for 10 days, starting 24h post-infection | 90 | 0 | [4] |
| 5d | MA-MERS-CoV infected mice | MA-MERS-CoV | 100 mg/kg/day, IP, once daily for 10 days, starting 24h post-infection | 50 | 0 | [4] |
| Deuterated GC376 derivative (compound 2) | K18-hACE2 mice | SARS-CoV-2 | Dose not specified, starting 24h post-infection | Significantly increased survival | 50 (at 9 dpi) | [1] |
Table 2: Viral Load Reduction in Lungs of Infected Mice
| Compound | Animal Model | Virus Strain | Days Post-Infection | Viral Titer Reduction vs. Vehicle | Reference |
| 11d | MA-SARS-CoV-2 infected BALB/c mice | SARS2-N501YMA30 | 3 and 5 | Up to 10-fold lower | [4] |
| 11d | MA-MERS-CoV infected mice | MA-MERS-CoV | 3 and 5 | Significantly reduced | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SARS-CoV-2 3CLpro inhibitors in vivo.
Animal Model and Virus Infection
-
Animal Model: 10-week-old female BALB/c mice are used for studies with mouse-adapted (MA) SARS-CoV-2.[4] For non-adapted strains, transgenic mice expressing human ACE2 (e.g., K18-hACE2) are utilized.[1]
-
Virus Strain: A mouse-adapted SARS-CoV-2 strain such as SARS2-N501YMA30 is used for infection in wild-type mice.[4]
-
Infection Protocol:
-
Anesthetize mice lightly with a mixture of ketamine and xylazine.
-
Infect mice via intranasal inoculation with 50 µL of virus suspension containing a predetermined plaque-forming unit (PFU), for example, 1,000 PFU of MA-SARS-CoV-2.[4]
-
House the infected animals in an animal biosafety level 3 (ABSL-3) facility.
-
Monitor animals daily for body weight changes and clinical signs of disease for a period of 14 days.[4]
-
Compound Formulation and Administration
-
Formulation:
-
For compounds 5d and 11d: Formulate in a vehicle of 10% ethanol (B145695) and 90% PEG400.[4]
-
General formulation for in vivo use (suggested for new compounds like 3CLpro-IN-13): A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be prepared to achieve a concentration of ≥ 5 mg/mL.[5]
-
-
Administration Protocol:
-
Begin treatment at a specified time point post-infection, typically 24 hours.[1][4]
-
Administer the compound at a specified dose (e.g., 100 mg/kg/day) via intraperitoneal (IP) injection.[4]
-
Administer the vehicle solution to the control group.
-
Continue treatment for a specified duration, for instance, once daily for 10 days.[4]
-
Assessment of Efficacy
-
Virological Assessment:
-
At selected time points post-infection (e.g., 3 and 5 days), euthanize a subset of animals from each group.
-
Harvest lung tissues for viral titer determination and RNA quantification.
-
Homogenize the lung tissue and perform plaque assays to determine the viral load.
-
Extract RNA from lung homogenates and perform RT-qPCR to quantify viral RNA levels (e.g., targeting the SARS-CoV-2 N gene).[4]
-
-
Pathological Assessment:
-
Collect lung tissues and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the lung sections for histopathological changes, such as inflammation and tissue damage, under a microscope.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 3CLpro inhibitors and a typical experimental workflow for their in vivo evaluation.
Caption: Mechanism of action of 3CLpro inhibitors.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Determining the IC50 of SARS-CoV-2 3CLpro-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The protocols outlined below cover both biochemical and cell-based assay methodologies, providing a comprehensive guide for the evaluation of this and other 3CLpro inhibitors.
Introduction
The SARS-CoV-2 3CL protease (also known as the main protease, Mpro) is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins. This makes it a prime target for antiviral drug development. This compound has been identified as a potent inhibitor of this enzyme. Accurate determination of its IC50 value is crucial for understanding its potency and for the development of effective COVID-19 therapeutics.
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. A summary of the reported quantitative data is presented below.
| Assay Type | Inhibitor | Target | Reported IC50/EC50 |
| Biochemical Assay | This compound | SARS-CoV-2 3CLpro | 21 nM[1] |
| Antiviral Assay | This compound | SARS-CoV-2 | 1.06 µM[1] |
| Antiviral Assay | This compound | Human coronavirus 229E | 1.34 µM[1] |
Experimental Protocols
Two primary methods are employed to determine the IC50 of 3CLpro inhibitors: biochemical assays that measure direct enzymatic inhibition and cell-based assays that assess the compound's antiviral activity in a cellular context.
Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay directly measures the enzymatic activity of 3CLpro and its inhibition by a test compound. It utilizes a fluorogenic substrate that, when cleaved by the protease, produces a fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test Compound: this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 3CLpro to the desired concentration (e.g., 15-60 nM) in cold assay buffer.[2]
-
Reaction Setup:
-
Add a small volume of the diluted compound to the wells of the microplate.
-
Add the diluted 3CLpro enzyme to each well.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiate Reaction: Add the fluorogenic substrate (e.g., 15-25 µM final concentration) to all wells to start the enzymatic reaction.[2]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans). Readings should be taken at regular intervals for a set period (e.g., 15-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each inhibitor concentration.
-
Normalize the reaction rates to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Protease-Induced Cytotoxicity Rescue
This method assesses the ability of an inhibitor to protect cells from the cytotoxic effects of 3CLpro expression, providing a measure of the compound's activity in a cellular environment without the need for live virus.[3][4]
Materials:
-
HEK293T cells or other suitable mammalian cell line
-
Expression plasmid for SARS-CoV-2 3CLpro
-
Control plasmid (e.g., expressing a fluorescent protein like EGFP)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound: this compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at an optimized density (e.g., 2 x 10^4 cells/well) and allow them to attach overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Transfection:
-
Prepare transfection complexes by mixing the 3CLpro expression plasmid (or control plasmid) with a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection complexes to the wells containing cells and the test compound.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signals of the 3CLpro-transfected cells to the control-transfected cells for each compound concentration.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the effective concentration required to rescue 50% of the cells from protease-induced death.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral activity of SARS-CoV-2 3CLpro-IN-13 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antiviral activity of SARS-CoV-2 3CLpro-IN-13 and detailed protocols for its evaluation in relevant cell lines.
Introduction
This compound is an inhibitor of the 3C-like protease (3CLpro), an essential enzyme for the replication of SARS-CoV-2. Inhibition of this enzyme blocks the viral life cycle, making it a key target for antiviral drug development. These notes are intended to guide researchers in studying the antiviral efficacy of this compound in various in vitro models.
Data Presentation
The antiviral activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the 3CLpro enzyme and its antiviral activity in cell-based assays.
| Inhibitor | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | SARS-CoV-2 3CLpro | Enzymatic Assay | 0.021 | Not Applicable | [1] |
| This compound | SARS-CoV-2 | Antiviral Assay | 1.06 | Not Specified | [1] |
| This compound | Human Coronavirus 229E (HCoV-229E) | Antiviral Assay | 1.34 | Not Specified | [1] |
| This compound | MERS-CoV 3CLpro | Enzymatic Assay | 2.00 | Not Applicable | [1] |
| This compound | SARS-CoV 3CLpro | Enzymatic Assay | 0.383 | Not Applicable | [1] |
| This compound | hCoV-229E 3CLpro | Enzymatic Assay | 0.016 | Not Applicable | [1] |
Note: The specific cell line used to determine the antiviral IC50 values for SARS-CoV-2 and HCoV-229E is not specified in the available documentation. Researchers are encouraged to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) in their cell line of interest using the protocols provided below.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 3CLpro inhibitors and the general workflow for evaluating their antiviral activity.
References
Application Notes and Protocols for High-Throughput Screening of Novel 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) and identification of novel inhibitors targeting the 3C-like protease (3CLpro), a critical enzyme in the replication of coronaviruses, including SARS-CoV-2.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the life cycle of coronaviruses.[1][2][3] It functions to cleave the viral polyproteins translated from the viral RNA into functional non-structural proteins that are vital for viral replication and assembly.[2][4] Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[1][5] High-throughput screening (HTS) campaigns are a key strategy for identifying novel small molecule inhibitors of 3CLpro from large chemical libraries.[6][7]
This guide details protocols for both biochemical and cell-based HTS assays, along with essential secondary assays for hit validation and characterization.
Signaling Pathway and HTS Workflow
The viral genome encodes large polyproteins (pp1a and pp1ab) that must be processed by viral proteases to release functional non-structural proteins (nsps). 3CLpro is responsible for the majority of these cleavage events. Inhibition of 3CLpro blocks the viral replication cascade, making it a key therapeutic target. The general workflow for an HTS campaign against 3CLpro involves a primary screen of a large compound library, followed by confirmation of hits, determination of potency and cytotoxicity, and further characterization of promising lead compounds.
Caption: Workflow of 3CLpro-targeted HTS.
Experimental Protocols
Primary Screening: FRET-Based Biochemical Assay
This assay measures the proteolytic activity of 3CLpro on a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate separates the pair, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense test compounds into the assay plates to a final concentration of 10 µM.[8] Include positive controls (known inhibitor, e.g., GC376) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add recombinant 3CLpro (final concentration ~15-50 nM) to each well containing the compounds and incubate for 15-30 minutes at room temperature.[4][9]
-
Reaction Initiation: Add the FRET substrate (final concentration ~15-25 µM) to all wells to start the reaction.[4]
-
Signal Detection: Incubate the plate for 60 minutes at 23-37°C.[4] Measure the fluorescence intensity using an excitation wavelength of ~320-340 nm and an emission wavelength of ~425-490 nm.[9]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Primary Screening: Cell-Based Split-GFP Complementation Assay
This assay utilizes a reporter system where Green Fluorescent Protein (GFP) is split into two non-fluorescent fragments.[6][7][10][11] A 3CLpro cleavage sequence links the fragments. In the absence of an inhibitor, expressed 3CLpro cleaves the sequence, preventing GFP reconstitution. An effective inhibitor will block cleavage, allowing the GFP fragments to assemble and produce a fluorescent signal.[6][7][10][11]
Materials:
-
HEK293T cells
-
Expression plasmids for the split-GFP reporter system and 3CLpro
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom assay plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HEK293T cells into 384-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid.
-
Compound Addition: After 24 hours, add test compounds to the cells at the desired final concentration.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for protein expression and potential inhibition.[7]
-
Signal Detection: Measure the GFP fluorescence intensity using a plate reader or capture images with a fluorescence microscope.
-
Data Analysis: Identify hits as compounds that significantly increase the GFP signal compared to DMSO-treated control cells.
Secondary Assays for Hit Validation
This assay determines the concentration of an inhibitor required to reduce the activity of 3CLpro by 50%.
Protocol:
-
Perform the FRET-based biochemical assay as described above.
-
Use a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
This assay is crucial to eliminate compounds that inhibit 3CLpro activity by simply killing the cells.
Materials:
-
Vero E6 or HEK293T cells
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Test compounds
-
96- or 384-well clear-bottom plates
Protocol:
-
Cell Seeding: Seed cells in assay plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the hit compounds for 24-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence).
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and compare it to the IC50/EC50 to determine the selectivity index (SI = CC50/IC50). A high SI value is desirable.
This assay confirms the ability of a compound to protect cells from virus-induced death.[12][13]
Protocol:
-
Seed host cells (e.g., Vero E6) in 96-well plates.
-
Pre-treat the cells with serial dilutions of the hit compounds for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a suitable method (e.g., crystal violet staining or a luminescence-based assay).
-
Calculate the EC50 (50% effective concentration) value, which is the concentration required to protect 50% of the cells from virus-induced death.
Summary of Identified 3CLpro Inhibitors
The following table summarizes the potency of various compounds identified through HTS campaigns against 3CLpro.
| Compound | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| GC376 | Enzymatic | 0.17 | - | [12][13] |
| Boceprevir | Enzymatic | 4.1 | 1.3 | [5] |
| Walrycin B | Enzymatic | 0.26 | - | [12][13] |
| Hydroxocobalamin | Enzymatic | 3.29 | - | [12][13] |
| Suramin Sodium | Enzymatic | 6.5 | - | [12][13] |
| Z-DEVD-FMK | Enzymatic | 6.81 | - | [12][13] |
| Z-FA-FMK | Enzymatic | 11.39 | 0.13 | [12][13] |
| Epitheaflagallin 3-O-gallate | FRET Assay | 8.73 | - | [14] |
| Gedatolisib | FlipGFP Assay | - | 0.06 | [15] |
| Akt inhibitor VIII | FlipGFP Assay | - | 0.59 | [15] |
| Compound 36 | In vitro Assay | 4.47 | - | [16][17] |
| Compound 34 | In vitro Assay | 6.12 | - | [16][17] |
| Ensitrelvir (S-217622) | Cell-based | - | 0.2 - 0.5 | [5] |
References
- 1. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual high throughput screening: Potential inhibitors for SARS-CoV-2 PLPRO and 3CLPRO proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
Application Notes and Protocols for the Expression and Purification of Recombinant SARS-CoV-2 3CLpro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). 3CLpro is a crucial enzyme in the viral life cycle, making it a prime target for the development of antiviral therapeutics against COVID-19. The following sections offer a comprehensive guide to producing high-quality, active 3CLpro for research and drug discovery purposes.
Introduction
The SARS-CoV-2 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, leading to the release of functional non-structural proteins essential for viral replication and transcription.[1][2] Due to its critical role and high degree of conservation among coronaviruses, 3CLpro is an attractive target for the development of antiviral inhibitors.[3][4] The ability to produce large quantities of pure, active recombinant 3CLpro is fundamental for structural biology studies, inhibitor screening, and enzymatic assays. This guide details robust methods for the expression of 3CLpro in Escherichia coli and its subsequent purification, yielding highly active enzyme suitable for a range of downstream applications.
Data Presentation: Comparison of Expression and Purification Strategies
The following table summarizes quantitative data from various published protocols for the expression and purification of SARS-CoV-2 3CLpro, offering a comparative overview of different strategies.
| Expression System & Host Strain | Fusion Tag | Vector | Induction Conditions | Purification Method(s) | Final Yield | Purity | Reference |
| E. coli BL21(DE3) | N-terminal His6-SUMO | pET15_SUMO2_NESG derivative | 0.5 mM IPTG, 18°C, overnight | Ni-NTA Affinity Chromatography, SUMO Protease Cleavage, Reverse Ni-NTA | Up to 120 mg/L | >98% (SDS-PAGE) | [5][6][7] |
| E. coli BL21(DE3) | N-terminal GST | pGEX-6p-1 | Not specified | Glutathione-Sepharose Affinity Chromatography, Protease Cleavage | Not specified | High | [8] |
| E. coli BL21(DE3) | C-terminal His6 | pET100D-Topo | 0.5 mM IPTG, 20°C | Ni-NTA Affinity Chromatography | Not specified | High (SDS-PAGE & Western Blot) | [9] |
| E. coli BL21(DE3) Gold | His-tag | pET22b | 1 mM IPTG, 18°C, 5 hours | Not specified | High yield | High (SDS-PAGE) | [4] |
| E. coli BL21(DE3) | None (autocleavage) | Modified pETM33 | Not specified | Tandem Glutathione- and Ni-Sepharose columns | Not specified | High | [10] |
| E. coli | His6-tag (C-terminal) | Not specified | Not specified | Ni-NTA Affinity Chromatography | 5.3 mg/L | High (SDS-PAGE) | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the expression and purification of SARS-CoV-2 3CLpro using common fusion tag systems.
Protocol 1: Expression and Purification of His-SUMO-Tagged 3CLpro
This protocol is adapted from a widely used method that yields high amounts of soluble and active protease.[6] The SUMO tag enhances the solubility and expression of the fusion protein.[12][13]
1. Transformation and Expression:
-
Transform E. coli BL21(DE3) cells with the pGTM_CoV2_NSP5_004_SUMO expression plasmid.[6]
-
Plate the transformed cells on an LB agar (B569324) plate containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C overnight (16-18 hours) with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis:
-
Resuspend the cell pellet in 50 mL of Lysis Buffer (20 mM Tris-HCl pH 7.5, 120 mM NaCl, 15 mM imidazole, 1 mM DTT, 0.1 mM EDTA).[14][15]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA Sepharose column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 20 mL of Wash Buffer (20 mM Tris-HCl pH 7.5, 120 mM NaCl, 20 mM imidazole).[14][15]
-
Elute the His-SUMO-3CLpro fusion protein with Elution Buffer (20 mM Tris-HCl pH 7.5, 120 mM NaCl, 250 mM imidazole).[14][15]
4. SUMO Tag Cleavage and Final Purification:
-
Dialyze the eluted protein against a buffer containing 20 mM Tris-HCl pH 7.5 and 120 mM NaCl to remove imidazole.[14][15]
-
Add His-tagged SUMO protease to the dialyzed protein solution and incubate overnight at 4°C to cleave the SUMO tag.
-
To remove the cleaved His-SUMO tag and the His-tagged SUMO protease, pass the solution through a fresh Ni-NTA column.
-
The flow-through will contain the untagged, purified 3CLpro.
-
Concentrate the purified protein and store it in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl) at -80°C.[5]
Protocol 2: Purification of 3CLpro from Inclusion Bodies
In cases of high-level expression, 3CLpro can form insoluble aggregates known as inclusion bodies. This protocol outlines the steps to recover and refold the protein.
1. Inclusion Body Isolation:
-
After cell lysis (as described in Protocol 1, Step 2), the pellet from the clarification step contains the inclusion bodies.
-
Wash the inclusion body pellet by resuspending it in Lysis Buffer containing 1% Triton X-100. This helps to remove membrane contaminants.[16]
-
Centrifuge at 15,000 x g for 15 minutes and discard the supernatant. Repeat this wash step two more times.
-
Perform a final wash with a buffer without Triton X-100 to remove residual detergent.
2. Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea, and 20 mM DTT.[16][17]
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Refold the protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT).
3. Final Purification:
-
After refolding, purify the active 3CLpro using chromatography methods as described in Protocol 1 (e.g., IMAC if a His-tag is present, followed by size-exclusion chromatography).
Protocol 3: 3CLpro Activity Assay (FRET-based)
This protocol describes a common method to assess the enzymatic activity of the purified 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
1. Reagents:
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
3CLpro Enzyme: Purified recombinant SARS-CoV-2 3CLpro.
-
FRET Substrate: A peptide substrate containing the 3CLpro cleavage sequence flanked by a fluorophore and a quencher.
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate. Each well should contain the Assay Buffer and the FRET substrate at a final concentration of 20-50 µM.
-
Add varying concentrations of the purified 3CLpro to initiate the reaction.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
The initial reaction velocity can be calculated from the linear phase of the fluorescence increase.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.[2]
Mandatory Visualizations
Experimental Workflow for His-SUMO-3CLpro Expression and Purification
Caption: Workflow for His-SUMO-3CLpro expression and purification.
Logical Relationship of 3CLpro in the Viral Life Cycle
Caption: Role of 3CLpro in the SARS-CoV-2 life cycle.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Authentic SARS-CoV Mpro with Enhanced Activity: Application as a Novel Tag-cleavage Endopeptidase for Protein Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved expression and purification of highly-active 3 chymotrypsin-like protease from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and purification of SARS coronavirus proteins using SUMO-fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]
- 15. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 17. goldbio.com [goldbio.com]
Application of SARS-CoV-2 3CLpro-IN-13 in Viral Replication Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapeutics. A key target for the development of such drugs is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme plays a crucial role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs).[1][2][3][4] Inhibition of 3CLpro activity effectively halts the viral life cycle, making it a prime target for antiviral intervention.[5][6] SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3CL protease, demonstrating significant potential as a research tool for studying viral replication and as a lead compound for drug development.[7]
Mechanism of Action
SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer. The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. 3CLpro inhibitors, such as this compound, bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins.[2] This inhibition disrupts the viral replication and transcription complex assembly, ultimately blocking the production of new viral particles.[5] The high specificity of 3CLpro for its substrate, which is not shared by human proteases, makes it an attractive target for developing selective antiviral drugs with potentially low off-target effects.[5]
Applications in Viral Replication Studies
This compound serves as a valuable tool for a variety of research applications aimed at understanding and combating SARS-CoV-2 infection:
-
In Vitro 3CLpro Inhibition Assays: To determine the potency and selectivity of potential antiviral compounds.
-
Viral Replication Assays: To assess the efficacy of inhibitors in a cell-based model of viral infection.
-
Mechanism of Action Studies: To elucidate the specific molecular interactions between inhibitors and the 3CLpro enzyme.
-
Structure-Activity Relationship (SAR) Studies: To guide the design and optimization of more potent and selective 3CLpro inhibitors.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Target | Assay Type | IC50/EC50 | Reference |
| SARS-CoV-2 3CLpro | Enzymatic Assay | 21 nM | [7] |
| hCoV-229E 3CLpro | Enzymatic Assay | 16 nM | [7] |
| SARS-CoV 3CLpro | Enzymatic Assay | 383 nM | [7] |
| MERS-CoV 3CLpro | Enzymatic Assay | 2.00 µM | [7] |
| SARS-CoV-2 | Antiviral Assay | 1.06 µM | [7] |
| hCoV-229E | Antiviral Assay | 1.34 µM | [7] |
| Human Calpain 1 | Selectivity Assay | >300 µM | [7] |
| Cathepsin L | Selectivity Assay | 122 µM | [7] |
Experimental Protocols
FRET-Based 3CLpro Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against 3CLpro. The assay utilizes a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a FRET donor and quencher. Cleavage of the substrate by 3CLpro separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at kinetic intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cell-Based Viral Replication Assay
This protocol outlines a method to evaluate the antiviral activity of this compound in a cell culture model using the cytopathic effect (CPE) as a readout.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
SARS-CoV-2 virus stock
-
This compound
-
96-well clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted inhibitor or vehicle control.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the EC50 value.
-
In a parallel plate with uninfected cells, perform a cytotoxicity assay with the same concentrations of the inhibitor to determine the CC50 value.
Visualizations
Caption: Mechanism of this compound Action.
Caption: FRET-Based 3CLpro Inhibition Assay Workflow.
Caption: Cell-Based Viral Replication Assay Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Solubility issues with SARS-CoV-2 3CLpro-IN-13 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-13, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of up to 100 mg/mL (304.45 mM) can be prepared in DMSO. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound. To aid dissolution, ultrasonic treatment of the solution is recommended.[1]
Q2: How should I store the stock solution of this compound?
A2: Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C and can be stored for up to 6 months. For shorter-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why is this happening?
A3: This is a common issue for hydrophobic molecules like this compound. Precipitation, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause this phenomenon, sometimes referred to as "solvent shock."
Q4: What is the maximum concentration of DMSO tolerated in my assay?
A4: The tolerance to DMSO varies depending on the assay system. For many enzymatic assays, DMSO concentrations of up to 2.5% are tolerated, with less than 1% being more favorable.[2] However, some studies on SARS-CoV-2 3CLpro have shown that DMSO concentrations up to 20% can enhance catalytic efficiency and improve the solubility of peptide substrates. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%, with an ideal target of 0.1% or lower to avoid cytotoxicity.[3][4] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent.
| Assay Type | Recommended Max. DMSO Concentration | Notes |
| Enzymatic Assays | < 2.5% (general) | Some enzymes, including 3CLpro, may tolerate higher concentrations (up to 20%). Always perform a DMSO tolerance test for your specific enzyme. |
| Cell-Based Assays | < 0.5% (ideal ≤ 0.1%) | Varies by cell line; can be cytotoxic at higher concentrations. A vehicle control is essential.[4] |
Troubleshooting Guide: Precipitation in Aqueous Buffers
Q5: I am observing immediate precipitation upon diluting my DMSO stock in an aqueous buffer. What steps can I take to resolve this?
A5: Immediate precipitation suggests that the compound's aqueous solubility limit has been significantly exceeded. Here is a step-by-step troubleshooting workflow:
Troubleshooting workflow for compound precipitation.
-
Step 1: Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the inhibitor in your assay.
-
Step 2: Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to create intermediate stocks. Then, add a small volume of the intermediate DMSO stock to your aqueous buffer while vortexing to ensure rapid mixing and avoid localized high concentrations.[5]
-
Step 3: Modify Buffer Composition:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Since this compound is a dithiocarbamate, its stability and solubility can be influenced by pH. Dithiocarbamates are generally more stable in alkaline conditions.[5] Consider testing a range of buffer pH values (e.g., pH 7.0 to 8.5) to find the optimal condition for solubility.
-
Use of Additives: For in vitro assays, consider adding low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68, or co-solvents such as polyethylene (B3416737) glycol (PEG), to help maintain solubility.[2] The compatibility of these additives with your specific assay must be validated.
-
-
Step 4: Determine the Kinetic Solubility: If precipitation persists, it is advisable to experimentally determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can achieve without precipitation under your experimental conditions.
Q6: My solution appears clear initially but then becomes cloudy over time or after a freeze-thaw cycle. What should I do?
A6: This indicates that the compound is at a concentration near its solubility limit and is not stable in solution under those conditions.
-
Avoid Freeze-Thaw Cycles: As recommended for the stock solution, avoid freeze-thaw cycles of diluted aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Storage of Diluted Solutions: If you must store a diluted aqueous solution, refrigeration (2-8°C) is often preferable to freezing, as freezing can cause the compound to come out of solution.[5] Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate. Gentle vortexing may be necessary to redissolve any material.
-
Consider Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion plasticware or pre-rinsing pipette tips with the solution before transferring can help mitigate this.[5]
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol describes a best-practice method for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.
Workflow for preparing aqueous working solutions.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50-100 mM). Use sonication to ensure it is fully dissolved.
-
Create Intermediate Dilutions: Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM).
-
Prepare Aqueous Buffer: Pre-warm your final aqueous assay buffer to the temperature of your experiment.
-
Dilute into Buffer: While continuously vortexing the aqueous buffer, add a small volume of the appropriate DMSO intermediate stock dropwise. The goal is to keep the final DMSO concentration as low as possible while achieving the desired inhibitor concentration.
-
Final Inspection: After addition, continue to mix for a short period and then visually inspect the solution for any signs of cloudiness or precipitation.
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to determine the maximum soluble concentration of this compound in a specific aqueous buffer.
| Step | Procedure |
| 1. Prepare Stock Solution | Dissolve the compound in 100% DMSO to make a 10 mM stock solution. |
| 2. Serial Dilution in DMSO | In a 96-well plate, create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a row (e.g., 10 mM, 5 mM, 2.5 mM, etc.). |
| 3. Dilution in Aqueous Buffer | In a separate clear 96-well plate, add your desired aqueous buffer (e.g., 98 µL of PBS, pH 7.4). |
| 4. Transfer | Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the aqueous buffer plate. This will create a range of final compound concentrations with a constant final DMSO concentration (in this example, 2%). |
| 5. Incubation & Observation | Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours). Observe each well for signs of precipitation or cloudiness. |
| 6. Quantify (Optional) | Use a plate reader to measure light scattering or turbidity (e.g., absorbance at 600 nm) to quantify precipitation. |
| 7. Determine Solubility Limit | The highest concentration that remains clear is the approximate kinetic solubility of the compound under these specific conditions.[3] |
References
Technical Support Center: Optimizing SARS-CoV-2 3CLpro-IN-13 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] 3CLpro is a cysteine protease essential for the viral life cycle.[2][3] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[4][5] By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial antiviral activity assays.[1] The reported IC50 value for this compound is 21 nM in enzymatic assays, with an IC50 of 1.06 µM in a SARS-CoV-2 antiviral assay.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For optimal stability, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. Once prepared, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data (CC50) for this compound is not extensively reported in the provided search results, it is essential to determine its cytotoxic profile in your chosen cell line. This is typically done using a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your antiviral experiments. Generally, a good therapeutic candidate will have a high CC50 value and a low EC50 value, resulting in a high selectivity index (SI = CC50/EC50). For other 3CLpro inhibitors, CC50 values have been reported to be greater than 20 µM in A549-hACE2 cells.[6]
Q5: Which cell lines are suitable for testing this compound?
A5: Several cell lines are commonly used for SARS-CoV-2 research and are suitable for testing 3CLpro inhibitors. These include Vero E6, Huh-7, Calu-3, and HEK293T cells engineered to express ACE2.[6][7] The choice of cell line can influence the experimental outcome, so consistency is key.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the EC50. |
| Compound degradation. | Ensure proper storage of the stock solution (-80°C in aliquots). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[1] | |
| Cell line is not susceptible to infection or inhibitor. | Verify that your cell line expresses the necessary receptors (e.g., ACE2) and supports robust viral replication. Consider using a different, well-characterized cell line. | |
| Assay sensitivity is low. | Optimize your assay conditions, such as incubation time, virus titer (MOI), and readout method. | |
| High cytotoxicity observed | Compound concentration is too high. | Determine the CC50 of the compound using a cytotoxicity assay. Use concentrations well below the CC50 for antiviral experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.5%). Run a solvent-only control. | |
| Cell line is particularly sensitive. | Test the compound in a different, more robust cell line. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a uniform cell density across all wells by properly resuspending cells before seeding. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated compounds. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inhibitor appears insoluble in media | Poor aqueous solubility. | Although specific solubility data for 3CLpro-IN-13 is not detailed, some inhibitors have poor solubility.[9] Ensure the final DMSO concentration is sufficient to keep the compound in solution without being toxic to the cells. Consider using a formulation with solubility enhancers if the problem persists. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Other 3CLpro Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line / Assay | Reference |
| This compound | SARS-CoV-2 3CLpro | 21 nM (IC50) | Enzymatic Assay | [1] |
| hCoV-229E 3CLpro | 16 nM (IC50) | Enzymatic Assay | [1] | |
| SARS-CoV 3CLpro | 383 nM (IC50) | Enzymatic Assay | [1] | |
| MERS-CoV 3CLpro | 2.00 µM (IC50) | Enzymatic Assay | [1] | |
| SARS-CoV-2 | 1.06 µM (IC50) | Antiviral Assay | [1] | |
| hCoV-229E | 1.34 µM (IC50) | Antiviral Assay | [1] | |
| GC376 | SARS-CoV-2 3CLpro | 0.17 µM (IC50) | Enzymatic Assay | [10] |
| SARS-CoV-2 | 3.30 µM (EC50) | Transfection-based Assay | [11] | |
| WU-04 | SARS-CoV-2 | 12 nM (EC50) | A549-hACE2 cells | [6] |
| SARS-CoV-2 | 25 nM (EC50) | Calu-3 cells | [6] | |
| Z-FA-FMK | SARS-CoV-2 | 0.13 µM (EC50) | CPE Assay | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells and incubate for 48-72 hours. Include a solvent control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the 50% cytotoxic concentration (CC50).
Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound dilutions for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.
-
CPE Visualization and Quantification: Observe the cells under a microscope for CPE. Quantify cell viability using a suitable method, such as crystal violet staining or a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of CPE reduction compared to the virus control and determine the 50% effective concentration (EC50).
Visualizations
Caption: Workflow for evaluating the efficacy and toxicity of 3CLpro inhibitors.
Caption: Inhibition of viral polyprotein processing by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Off-Target Effects of SARS-CoV-2 3CLpro-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand the potential off-target effects of SARS-CoV-2 3CLpro-IN-13. Adherence to these guidelines will enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as 3CLpro-IN-13, binds to and modulates the activity of proteins other than its intended biological target, the SARS-CoV-2 3C-like protease (3CLpro). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of 3CLpro. Furthermore, off-target binding can induce cellular toxicity or other biological responses that are independent of the inhibitor's on-target activity, potentially confounding experimental outcomes.
Q2: What is currently known about the selectivity and off-target profile of this compound?
A2: this compound is a potent inhibitor of the viral main protease. The unique substrate preference of SARS-CoV-2 3CLpro, which is not shared by known human proteases, suggests a potential for high selectivity and a lower risk of off-target effects.[1] However, a comprehensive off-target profile for 3CLpro-IN-13 across the entire human proteome is not yet publicly available. Limited selectivity data indicates that while it is highly potent against its target, it may interact with other human cysteine proteases at higher concentrations. Therefore, it is crucial for researchers to experimentally validate its selectivity in their specific model systems.
Q3: How can I proactively minimize the risk of off-target effects in my experiments with 3CLpro-IN-13?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of 3CLpro-IN-13 required to achieve the desired on-target effect.
-
Employ orthogonal validation: Use a structurally and mechanistically different 3CLpro inhibitor as a control to ensure the observed phenotype is consistent across different molecules targeting the same protein.
-
Utilize genetic validation: When possible, complement inhibitor studies with genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the 3CLpro gene (in relevant viral replication systems) to confirm that the phenotype is dependent on the target.
Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?
A4: If you suspect off-target effects, a systematic investigation is necessary. Begin by performing a thorough dose-response analysis to distinguish between on-target and potential off-target-driven phenotypes, which may occur at different concentrations. Subsequently, confirming direct target engagement in your experimental system using a method like the Cellular Thermal Shift Assay (CETSA) is a critical step. The troubleshooting guides and experimental protocols provided below offer a more detailed workflow for these investigations.
Troubleshooting Guides
Problem: Unexpected or Inconsistent Cellular Phenotype
An unexpected or inconsistent cellular phenotype observed after treatment with 3CLpro-IN-13 can be a primary indicator of off-target effects. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Experimental Approach |
| Inhibitor concentration is too high, leading to engagement of lower-affinity off-targets. | Determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized. | Perform a detailed dose-response curve for both the intended biological effect and cellular toxicity. |
| The observed phenotype is due to inhibition of an unknown off-target. | Identify potential off-target proteins. | Conduct a broad-spectrum protease inhibitor profiling assay. Utilize unbiased proteomics approaches to identify cellular interactors. |
| The phenotype is a result of general cellular toxicity unrelated to 3CLpro inhibition. | Distinguish between specific on-target effects and non-specific toxicity. | Compare the phenotype with that of a structurally distinct 3CLpro inhibitor and a negative control compound with no known targets. Assess cell viability in parallel with the functional assay. |
| The inhibitor is unstable or has poor solubility in the experimental medium, leading to artifacts. | Ensure the inhibitor is fully solubilized and stable under the experimental conditions. | Prepare fresh stock solutions and verify solubility. Include appropriate vehicle controls in all experiments. |
Quantitative Data Summary for Troubleshooting
When troubleshooting, systematically collect and compare quantitative data from your experiments. The following table provides a template for organizing your findings.
| Parameter | 3CLpro-IN-13 | Alternative 3CLpro Inhibitor | Negative Control Compound | Genetic Knockdown/out |
| EC50 (On-Target Phenotype) | e.g., 1 µM | e.g., 1.5 µM | No effect | Phenotype observed |
| CC50 (Cellular Toxicity) | e.g., 50 µM | e.g., >100 µM | No effect | No toxicity |
| Therapeutic Index (CC50/EC50) | 50 | >67 | N/A | N/A |
| CETSA Target Engagement | Confirmed | Confirmed | Not applicable | Target absent |
| Off-Target Hit (Protease Panel) | e.g., Protease X (IC50 = 25 µM) | e.g., No significant hits < 50 µM | Not applicable | Not applicable |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the effective concentration (EC50) of 3CLpro-IN-13 for the desired biological phenotype and the cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 3CLpro-IN-13 in the appropriate cell culture medium. The concentration range should bracket the expected EC50.
-
Treatment: Remove the existing medium and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Phenotypic Readout: Measure the biological response of interest using a relevant assay (e.g., reporter gene expression, viral replication assay).
-
Cytotoxicity Measurement: In a parallel plate, assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of phenotypic response and cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic) to calculate the EC50 and CC50 values.
Protocol 2: Broad-Spectrum Cysteine Protease Selectivity Profiling
Objective: To assess the selectivity of 3CLpro-IN-13 against a panel of human cysteine proteases.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Reconstitute recombinant human cysteine proteases (e.g., Cathepsins, Calpains) to a working concentration in assay buffer.
-
Prepare a fluorescently labeled substrate for each protease.
-
-
Inhibitor Dilution: Prepare a serial dilution of 3CLpro-IN-13 in assay buffer.
-
Assay Procedure:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the recombinant protease to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorescent substrate.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each concentration of 3CLpro-IN-13.
-
Calculate the IC50 value for each protease by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of 3CLpro-IN-13 to its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with 3CLpro-IN-13 at a concentration known to elicit the on-target effect, alongside a vehicle control.
-
Heating: Aliquot the cell lysates into separate tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Extraction: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Experimental workflow for characterizing inhibitor specificity.
Caption: On-target vs. potential off-target signaling pathways.
References
Technical Support Center: Improving the Cell Permeability of SARS-CoV-2 3CLpro-IN-13
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the cell permeability of this promising protease inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3CLpro-IN-13 shows high potency in enzymatic assays (low nanomolar IC50), but weak activity in cell-based antiviral assays (micromolar EC50). What is the likely cause?
A1: A significant discrepancy between enzymatic and cell-based assay results, where the EC50 is much higher than the IC50, strongly suggests poor cell permeability.[1][2] The inhibitor is effective at reaching its target in a cell-free system but is unable to efficiently cross the cell membrane to inhibit viral replication within the host cell. Another contributing factor could be that the compound is a substrate for cellular efflux pumps, which actively remove it from the cytoplasm.[3]
Q2: How can I experimentally confirm that 3CLpro-IN-13 has low cell permeability?
A2: You can directly measure the permeability of 3CLpro-IN-13 using in vitro models of the intestinal epithelium. The two most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane and can provide a rapid, initial indication of a compound's ability to cross biological membranes.[4][5]
-
Caco-2 Cell Permeability Assay: This is the gold standard for predicting oral drug absorption.[6][7] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal barrier and express relevant transporter and efflux proteins. This assay can measure both passive diffusion and active transport, including efflux.[8][9]
Q3: My Caco-2 assay results show a high efflux ratio for 3CLpro-IN-13. What does this mean and how can I address it?
A3: A high efflux ratio (typically >2), where the rate of transport from the basolateral to the apical side is significantly higher than in the reverse direction, indicates that 3CLpro-IN-13 is a substrate of efflux pumps like P-glycoprotein (P-gp).[3][9] These pumps actively transport the compound out of the cell, reducing its intracellular concentration and antiviral efficacy.[3]
To address this, you can:
-
Co-administer an efflux pump inhibitor: In your Caco-2 assay, including a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) can confirm P-gp involvement. If the efflux ratio decreases and apical-to-basolateral permeability increases in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.
-
Structural modification: Medicinal chemistry efforts can be directed towards modifying the structure of 3CLpro-IN-13 to reduce its recognition by efflux pumps. This may involve altering lipophilicity, hydrogen bonding capacity, or removing specific functional groups that are key for transporter recognition.
Q4: What are the primary strategies to improve the cell permeability of a peptidomimetic inhibitor like 3CLpro-IN-13?
A4: There are several established strategies to enhance the cell permeability of peptidomimetic compounds:
-
Structural Modification:
-
N-methylation: Replacing amide protons with N-methyl groups can reduce the number of hydrogen bond donors, increase lipophilicity, and favor conformations that shield polar groups, thereby improving membrane permeability.[1][10][11] However, this must be done strategically as it can also impact target binding.
-
Cyclization: Constraining the peptide backbone into a cyclic structure can reduce the number of rotatable bonds and promote the formation of intramolecular hydrogen bonds, which can "hide" polar functionalities and enhance membrane permeability.
-
Lipidation: Conjugating a lipid moiety to the inhibitor can increase its hydrophobicity and facilitate membrane interaction and transport.
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[12]
-
Nanoformulations: Encapsulating 3CLpro-IN-13 in lipid-based nanoparticles or polymeric nanoparticles can protect it from degradation and facilitate its uptake into cells.
-
-
Prodrug Approach: A less polar, more permeable prodrug of 3CLpro-IN-13 can be designed to cross the cell membrane and then be intracellularly converted to the active inhibitor.
Q5: Will improving the cell permeability of 3CLpro-IN-13 also improve its oral bioavailability?
A5: Yes, improved intestinal cell permeability is a critical factor for achieving good oral bioavailability. However, oral bioavailability is also influenced by other factors such as aqueous solubility, stability in the gastrointestinal tract (resistance to degradation by proteases), and first-pass metabolism in the liver.[13][14] Therefore, a comprehensive approach that considers all these factors is necessary for developing an effective oral antiviral. Co-administration with protease inhibitors can be a strategy to prevent degradation in the GI tract.[8][15]
Quantitative Data Summary
The following tables provide representative data for a hypothetical 3CLpro inhibitor, "3CLpro-IN-13," before and after optimization for cell permeability. These values are based on typical data for this class of compounds.
Table 1: In Vitro Activity and Permeability of 3CLpro-IN-13 and Analogs
| Compound | 3CLpro IC50 (nM) | Antiviral EC50 (µM) | Caco-2 P_app_ (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B/A) |
| 3CLpro-IN-13 (Parent) | 5.2 | 8.5 | 0.5 | 10.2 |
| 3CLpro-IN-13-NM (N-methylated) | 8.1 | 1.2 | 3.8 | 3.1 |
| 3CLpro-IN-13-Formulated | 5.2 | 2.1 | 2.5 | 10.2 |
*P_app_ (A→B): Apparent permeability from apical to basolateral side.
Table 2: Physicochemical Properties of 3CLpro-IN-13 and Analogs
| Compound | Molecular Weight (Da) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors |
| 3CLpro-IN-13 (Parent) | 650 | 2.8 | 180 | 8 |
| 3CLpro-IN-13-NM (N-methylated) | 664 | 3.2 | 165 | 6 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
The test compound is added to the apical (upper) chamber.
-
At specified time intervals, samples are taken from the basolateral (lower) chamber.
-
The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral chamber.
-
At specified time intervals, samples are taken from the apical chamber.
-
The concentration of the compound in the apical samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (P_app_) is calculated for both directions. The efflux ratio is determined by dividing the P_app_ (B→A) by the P_app_ (A→B).
SARS-CoV-2 Cell-Based Antiviral Assay
Objective: To determine the concentration of a test compound required to inhibit SARS-CoV-2 replication in cultured cells.
Methodology:
-
Cell Seeding: A suitable host cell line (e.g., Vero E6 or A549-hACE2) is seeded in 96-well plates and incubated overnight.
-
Compound Preparation: The test compound is serially diluted to create a range of concentrations.
-
Infection: The cells are infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted test compound is added to the infected cells.
-
Incubation: The plates are incubated for 24-48 hours to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by one of the following methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cells protected from virus-induced cell death is visually assessed.
-
Immunofluorescence Assay: Viral antigen expression (e.g., nucleocapsid protein) is detected using a specific antibody and quantified by imaging.
-
qRT-PCR: The amount of viral RNA in the cell supernatant or lysate is quantified.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-13.
Caption: Troubleshooting workflow for low cell permeability of 3CLpro-IN-13.
References
- 1. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coronavirus - Wikipedia [en.wikipedia.org]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral co-administration of a bacterial protease inhibitor in the vaccine formulation increases antigen delivery at the intestinal epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Inhibitor-SARS-CoV2-3CLpro Binding Mechanism Through Molecular Docking, GaMD Simulations, Correlation Network Analysis and MM-GBSA Calculations [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: SARS-CoV-2 3CLpro-IN-13 FRET Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SARS-CoV-2 3CLpro-IN-13 FRET assay. The information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the SARS-CoV-2 3CLpro FRET assay?
The assay relies on Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). In this assay, a synthetic peptide substrate contains a fluorophore and a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. The SARS-CoV-2 3C-like protease (3CLpro) recognizes and cleaves this peptide. This cleavage separates the fluorophore from the quencher, leading to an increase in fluorescence signal that is proportional to the enzyme's activity.
Q2: What is this compound and how does it work?
This compound is a potent inhibitor of the SARS-CoV-2 3CL protease, with a reported IC50 value of 21 nM.[1] It belongs to the dithiocarbamate (B8719985) class of compounds.[1] While the exact mechanism is not fully detailed in the provided search results, dithiocarbamates can act as covalent inhibitors, often targeting cysteine residues in the active site of proteases like 3CLpro.[2][3][4] This covalent binding would irreversibly inactivate the enzyme.
Q3: What are the optimal assay conditions for a typical 3CLpro FRET assay?
Optimal conditions can vary, but a general starting point is outlined below. It is crucial to optimize these for your specific laboratory conditions and reagents.
| Parameter | Recommended Range/Value | Notes |
| Enzyme Concentration | 20 nM - 100 nM | Titrate to find a concentration that gives a robust signal within the linear range of the assay. |
| Substrate Concentration | 10 µM - 50 µM | Ideally, this should be at or near the Michaelis-Menten constant (Km) for the substrate. |
| Inhibitor (IN-13) Conc. | Varies (start with serial dilutions around the IC50 of 21 nM) | A dose-response curve is necessary to determine the IC50 in your specific assay setup. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.3-7.5, with 1 mM EDTA | Buffer composition can impact enzyme activity; consistency is key. |
| Incubation Time | 15 - 60 minutes | Monitor the reaction kinetics to ensure measurements are taken during the initial linear phase. |
| Temperature | Room Temperature (~25°C) or 37°C | Ensure a stable temperature is maintained throughout the experiment. |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My negative control wells (no enzyme or fully inhibited enzyme) show a high fluorescence signal. What could be the cause?
High background fluorescence can obscure the signal from enzyme activity and lead to a low signal-to-noise ratio. Potential causes and solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | - Use fresh, high-quality FRET substrate. - Protect the substrate from light to prevent photobleaching. - Prepare substrate solutions fresh for each experiment. |
| Autofluorescence of Compounds | - Test the fluorescence of your inhibitor (IN-13) and other buffer components at the assay wavelengths in the absence of the FRET substrate. - If the inhibitor is fluorescent, you may need to subtract its signal from the assay wells. |
| Contaminated Reagents or Plates | - Use fresh, sterile buffers and reagents. - Use non-fluorescent, black microplates designed for fluorescence assays. - Ensure plates are clean and free from dust or other contaminants. |
| Spectral Bleed-Through | - Ensure your plate reader's excitation and emission filters are appropriate for the specific fluorophore-quencher pair in your substrate.[5] - Check for and correct for any spectral overlap between the donor and acceptor fluorescence. |
Issue 2: Low or No Fluorescence Signal
Q: I am not observing an increase in fluorescence in my positive control wells (active enzyme, no inhibitor). What should I check?
A lack of signal indicates a problem with one or more of the core components of the assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the activity of your 3CLpro stock using a known positive control substrate or a different assay. - Ensure proper storage and handling of the enzyme to maintain its activity. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | - Confirm the pH and composition of your assay buffer. Enzyme activity can be sensitive to pH. - Titrate the enzyme and substrate concentrations to find the optimal ratio for a robust signal. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths on your plate reader are correct for your FRET pair. - Ensure the gain setting is optimized for your assay's signal range. - Confirm the plate is being read from the correct orientation (e.g., top or bottom read).[6] |
| FRET Pair Issues | - Ensure the distance between the fluorophore and quencher in your substrate is optimal for FRET (typically 1-10 nm).[5] |
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results vary significantly between wells and between experiments. How can I improve reproducibility?
Inconsistent results can stem from experimental technique, reagent variability, or environmental factors.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Be mindful of bubble formation in the wells. |
| Incomplete Mixing | - Ensure thorough but gentle mixing of reagents in the wells. Avoid vigorous shaking that could denature the enzyme. |
| Temperature Fluctuations | - Allow all reagents to equilibrate to the assay temperature before starting the experiment. - Ensure the plate reader maintains a stable temperature during the measurement. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
| Reagent Instability | - Prepare fresh dilutions of the enzyme, substrate, and inhibitor for each experiment. - Store stock solutions at the recommended temperatures.[1] |
Issue 4: Unexpected Inhibitor (IN-13) Activity
Q: The inhibitory effect of IN-13 is different than expected, or I am seeing an increase in fluorescence with the inhibitor.
Unexpected inhibitor behavior can be due to its chemical properties or interactions with assay components.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - Check the solubility of IN-13 in your assay buffer. You may need to adjust the DMSO concentration or add a surfactant. |
| Compound Interference | - As a dithiocarbamate, IN-13 could have redox activity that might interfere with the assay.[7] - Test for compound autofluorescence as described in "High Background Fluorescence". - Some compounds can quench the fluorescence of the substrate or the cleaved fluorophore.[8] Run controls with the cleaved fluorophore and the inhibitor to check for this. |
| Incorrect IC50 Value | - The reported IC50 of 21 nM is a starting point.[1] Your experimental conditions (enzyme and substrate concentration, buffer, etc.) will influence the measured IC50. - Perform a full dose-response curve to determine the IC50 under your specific assay conditions. |
Experimental Protocols and Visualizations
General Protocol for a 3CLpro FRET Assay
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare a stock solution of SARS-CoV-2 3CLpro in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add a small volume of the diluted IN-13 or control (DMSO vehicle).
-
Add the 3CLpro solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader with the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to positive controls (enzyme + substrate + DMSO) and negative controls (substrate + buffer).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of the SARS-CoV-2 3CLpro FRET Assay.
Caption: A logical workflow for troubleshooting common FRET assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Factors affecting the stability of SARS-CoV-2 3CLpro-IN-13 in solution
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this inhibitor in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. The inhibitor belongs to the dithiocarbamate (B8719985) class of compounds. Dithiocarbamates are known to be unstable in acidic conditions and can be sensitive to oxidation.
2. How should I store the solid compound and its stock solutions?
Proper storage is critical to maintain the integrity of the inhibitor.
| Format | Storage Temperature | Duration | Notes |
| Solid Compound | Room Temperature | Short-term | Shipped at room temperature in the continental US. |
| -20°C | Long-term | Recommended for extended storage. | |
| -80°C | Long-term | Recommended for extended storage. | |
| Stock Solution | -20°C | Up to 1 month | |
| -80°C | Up to 6 months | Use within 6 months for best results.[1] |
3. What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1] For cell-based assays, ensure the final DMSO concentration is not toxic to the cells.
4. What are the key factors affecting the stability of this compound in solution?
The stability of dithiocarbamates like this compound is influenced by several factors:
-
pH: Dithiocarbamates are highly susceptible to acid-catalyzed hydrolysis. They are unstable in acidic conditions and readily decompose to form carbon disulfide (CS₂) and the corresponding amine. It is crucial to maintain an alkaline pH (pH 9 or higher) for solutions to enhance stability.[1][2]
-
Oxidation: Exposure to air can lead to the oxidation of dithiocarbamates, causing a change in the solution's color (e.g., yellowing) and a loss of activity.[1]
-
Temperature: Higher temperatures can accelerate the degradation of dithiocarbamates.[1]
-
Light: Some dithiocarbamates are sensitive to light, which can promote degradation. It is advisable to protect solutions from light.
-
Metal Ions: Trace metal contaminants in solvents or glassware can form insoluble complexes with dithiocarbamates, leading to precipitation.[1]
Key factors influencing the stability of this compound in solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected inhibitory activity | Degradation of the inhibitor stock solution: Improper storage (temperature, light exposure).Degradation in assay buffer: Acidic or neutral pH of the buffer.Oxidation: Exposure of the solution to air. | Prepare fresh stock solutions before each experiment.Ensure the assay buffer is alkaline (pH ≥ 9).Use deoxygenated buffers and store solutions under an inert gas (e.g., nitrogen or argon).[1] |
| Precipitation of the inhibitor in the assay medium | Poor solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous assay buffer.Presence of metal ions: Contamination from glassware or buffers. | Optimize the final DMSO concentration in the assay (typically ≤ 1%).Use acid-washed glassware and high-purity, metal-free water. Consider adding a chelating agent like EDTA to the buffer.[1] |
| High background signal in the assay | Interference from degradation products: Byproducts of inhibitor degradation may interfere with the assay signal. | Prepare fresh inhibitor solutions for each experiment to minimize the presence of degradation products.[1] Run appropriate controls with the vehicle (DMSO) and potentially a degraded sample of the inhibitor. |
| Color change in the stock solution (e.g., yellowing) | Oxidation: The dithiocarbamate moiety is prone to oxidation. | Prepare solutions in deoxygenated solvents and store them under an inert atmosphere. Minimize headspace in the storage vial.[1] |
| Discrepancy between in vitro and cell-based assay results | Cell permeability issues: The inhibitor may not efficiently cross the cell membrane.Off-target effects: At higher concentrations, the inhibitor might interact with other cellular components. | Evaluate the cell permeability of the compound. Test a range of concentrations to identify a window of specific on-target activity. Use a structurally different inhibitor for the same target to see if it produces a similar phenotype. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Use a new, sealed vial of anhydrous DMSO.
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution and use an ultrasonic bath.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes.
-
Store the aliquots at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Stability Assay
This protocol provides a general framework for assessing the stability of this compound in a given solution over time.
-
Preparation of the Test Solution:
-
Prepare a solution of the inhibitor at a known concentration (e.g., 100 µM) in the desired aqueous buffer (ensure the buffer is alkaline, pH ≥ 9, for enhanced stability).
-
Protect the solution from light and store it at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by adding a chelating agent like EDTA and/or by freezing the sample at -80°C until analysis.[1]
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC (RP-HPLC) method with a suitable column (e.g., C18).
-
The mobile phase will typically consist of a gradient of an aqueous buffer (e.g., with 0.1% formic acid, though care must be taken with acid-labile compounds) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the inhibitor has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the parent inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining relative to the initial time point (t=0).
-
Plot the percentage of the remaining inhibitor against time to determine the degradation kinetics.
-
Workflow for an HPLC-based stability assessment of this compound.
References
How to address batch-to-batch variability of SARS-CoV-2 3CLpro-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the SARS-CoV-2 3CLpro-IN-13 inhibitor. This resource is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Troubleshooting Guide
Inconsistent results between different lots of this compound can be a significant source of experimental variability. This guide provides a systematic approach to qualify a new batch of the inhibitor and troubleshoot potential issues.
Logical Flow for Troubleshooting Batch-to-Batch Variability
Caption: Troubleshooting workflow for qualifying a new batch of this compound.
Frequently Asked Questions (FAQs)
Quality Control and Handling
Q1: What are the primary causes of batch-to-batch variability for a small molecule inhibitor like 3CLpro-IN-13?
A1: The most common sources of variability include:
-
Chemical Purity: The presence of impurities from the synthesis process can alter the effective concentration and activity of the inhibitor.
-
Structural Integrity: The synthesized molecule may not have the correct chemical structure, or it may exist as a mixture of isomers with different activities.
-
Solubility: Different batches may exhibit varying solubility in assay buffers, affecting the actual concentration in solution.
-
Aggregation: The inhibitor may form aggregates at higher concentrations, which can lead to non-specific inhibition and misleading results.[1]
-
Stability: The compound may degrade over time, especially if not stored properly.
Q2: How should I prepare and store stock solutions of 3CLpro-IN-13?
A2: Proper preparation and storage are crucial for maintaining the inhibitor's activity.
-
Solvent Selection: Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Protect from light and moisture.
-
Working Dilutions: When preparing working dilutions, it is best to first make intermediate dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous assay buffer to prevent precipitation.
Troubleshooting Inconsistent IC50 Values
Q3: My IC50 value for a new batch of 3CLpro-IN-13 is significantly different from previous batches. What should I do?
A3: A significant shift in the IC50 value warrants a systematic investigation. Refer to the troubleshooting workflow above and consider the following:
| Observation | Potential Cause | Recommended Action |
| Higher IC50 (Lower Potency) | Lower purity of the new batch. | Perform HPLC analysis to check the purity of the new batch.[4] |
| Degradation of the inhibitor. | Verify the storage conditions and age of the stock solution. If possible, confirm the molecular weight with mass spectrometry. | |
| Inaccurate concentration of the stock solution. | Re-verify the calculations and weighing of the compound for the stock solution preparation. | |
| Sub-optimal assay conditions. | Ensure that the enzyme and substrate concentrations are consistent with previous experiments, as IC50 values can be sensitive to these parameters.[5] | |
| Lower IC50 (Higher Potency) | Higher purity of the new batch compared to previous ones. | Use the new, more potent batch as the new standard, and document the updated expected IC50 value. |
| Presence of a more potent impurity. | Use LC-MS to identify any potential impurities that may have higher activity.[6] | |
| Inhibitor aggregation. | Test the inhibitor at a range of concentrations to see if the dose-response curve is biphasic, which can be indicative of aggregation.[7] |
Q4: I am observing poor solubility of the inhibitor in my assay buffer. How can I address this?
A4: Poor solubility can lead to an overestimation of the IC50 value.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells.[8]
-
Solubility Testing: Perform a solubility test to determine the maximum concentration of the inhibitor that can be dissolved in your assay buffer without precipitation.[9]
-
Modify Dilution Method: As mentioned in Q2, perform serial dilutions in the stock solvent before the final dilution into the aqueous buffer.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solvent.
Mechanism of Action and Assay Design
Q5: How does 3CLpro-IN-13 inhibit the SARS-CoV-2 3CL protease?
A5: SARS-CoV-2 3CLpro is a cysteine protease that is essential for viral replication. It cleaves the viral polyproteins at specific sites to release functional non-structural proteins. 3CLpro-IN-13 is a competitive inhibitor that binds to the active site of the enzyme, preventing it from binding to and cleaving its natural substrate.
Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by 3CLpro-IN-13.
Experimental Protocols
Protocol 1: Quality Control of a New Batch of 3CLpro-IN-13
This protocol outlines the key analytical tests to ensure the quality and consistency of a new batch of the inhibitor.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Procedure:
-
Prepare a 1 mg/mL solution of 3CLpro-IN-13 in a suitable solvent (e.g., acetonitrile or DMSO).
-
Inject a small volume (e.g., 10 µL) onto the HPLC column.
-
Run a gradient elution to separate the main compound from any impurities.
-
Monitor the absorbance at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
-
Acceptance Criteria: Purity should be >95% for research-grade material.
2. Identity Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: LC-MS system.
-
Procedure:
-
Use the same HPLC method as above, with the eluent directed to a mass spectrometer.
-
Acquire the mass spectrum of the main peak.
-
Compare the observed molecular weight with the expected molecular weight of 3CLpro-IN-13.
-
-
Acceptance Criteria: The observed molecular weight should match the expected molecular weight within the instrument's mass accuracy tolerance.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: NMR spectrometer.
-
Procedure:
-
Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum.
-
Compare the resulting spectrum with a reference spectrum (if available) or analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.[11]
-
-
Acceptance Criteria: The NMR spectrum should be consistent with the known structure of 3CLpro-IN-13.
4. Solubility Assessment
-
Objective: To determine the solubility of the compound in the assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the compound in the assay buffer.
-
Visually inspect each dilution for any signs of precipitation.
-
Alternatively, use a nephelometer to measure turbidity as a more quantitative measure of precipitation.
-
-
Acceptance Criteria: The compound should be fully soluble at the highest concentration to be used in the assay.
Protocol 2: Standardized 3CLpro Enzymatic Assay
This protocol provides a general framework for determining the IC50 value of 3CLpro-IN-13.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic 3CLpro substrate.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA).
-
3CLpro-IN-13 stock solution (in DMSO).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of 3CLpro-IN-13 in DMSO. Then, dilute these into the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add the 3CLpro enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Controls:
-
No-inhibitor control: Contains enzyme, substrate, and the same concentration of DMSO as the inhibitor wells (represents 100% activity).
-
No-enzyme control: Contains substrate and buffer only (to measure background fluorescence).
-
By following these guidelines and protocols, researchers can effectively address the challenges of batch-to-batch variability of this compound and ensure the generation of high-quality, reproducible data.
References
- 1. The Detection, Prevalence and Properties of Aggregate-Based Small Molecule Inhibition [escholarship.org]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
Reducing background noise in 3CLpro enzymatic assays
Welcome to the technical support center for 3CLpro enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing background noise and ensuring data quality.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the quality and reliability of your 3CLpro enzymatic assay data. Below is a step-by-step guide to help you identify and address the common causes of elevated background signals.
Issue 1: Autofluorescence of Assay Components
One of the primary sources of high background is the intrinsic fluorescence of the components in your assay, including the substrate, enzyme, or test compounds.
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of each individual component (enzyme, substrate, buffer, and test compound) at the excitation and emission wavelengths used in your assay. This will help pinpoint the source of the background signal.
-
Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the signal from the cleaved product while minimizing the fluorescence from other components.
-
Use a Quencher: For fluorescence resonance energy transfer (FRET) assays, ensure your substrate design includes an efficient quencher to minimize the fluorescence of the intact substrate. The cleavage of the substrate by 3CLpro separates the fluorophore and quencher, leading to a "turn-on" signal and reducing background.
Issue 2: Non-Specific Binding
Non-specific binding of the enzyme, substrate, or other reagents to the microplate wells can lead to a high background signal.
Troubleshooting Steps:
-
Incorporate Detergents: The inclusion of a non-ionic detergent, such as Tween 20, in the assay buffer can help minimize non-specific binding. It is crucial to optimize the detergent concentration, as high levels can sometimes inhibit enzyme activity. A common starting point is a concentration between 0.01% and 0.05%.
-
Select Appropriate Plates: Use low-binding microplates, which are specifically designed to reduce the non-specific attachment of proteins and other molecules.
Issue 3: Substrate Impurity or Instability
The purity and stability of the synthetic peptide substrate are critical for accurate results. Impurities from synthesis or degradation of the substrate can contribute to high background.
Troubleshooting Steps:
-
Verify Substrate Purity: It is recommended to use highly pure substrates (ideally >95%) for enzymatic assays. Impurities can be inherently fluorescent or may react with other assay components to produce a false signal.
-
Assess Substrate Stability: Run a "no-enzyme" control to check for non-enzymatic degradation of the substrate, which can lead to an increase in background fluorescence over time.
Issue 4: Compound Interference
Test compounds, particularly in high-throughput screening (HTS), can interfere with the assay readout.
Troubleshooting Steps:
-
Perform Counter-Screens: Screen compounds in the absence of the enzyme to identify any that are autofluorescent at the assay wavelengths.
-
Address the Inner Filter Effect: At high concentrations, some compounds can absorb the excitation or emission light, which can lead to a non-linear signal response. If this is suspected, testing the compound at various dilutions can help mitigate this effect.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when performing 3CLpro enzymatic assays.
Q1: What is a good signal-to-background (S/B) ratio for a 3CLpro assay?
An acceptable signal-to-background ratio is generally considered to be greater than 2.[1] A higher S/B ratio indicates a more robust and sensitive assay. For instance, in one optimization study, S/B ratios of 2.4, 3.8, and 6.0 were achieved with 3CLpro concentrations of 25, 50, and 100 nM, respectively, after a 120-minute incubation.[1]
Q2: How do I optimize the enzyme and substrate concentrations?
To achieve a desirable signal window while keeping the reaction in the linear range, it is important to fine-tune the enzyme and substrate concentrations. The goal is to use the lowest concentrations that still provide a reliable S/B ratio.[1] High substrate concentrations can reduce the apparent potency (IC50) of competitive inhibitors.[1]
Optimization Workflow:
-
Enzyme Titration: With a fixed substrate concentration (e.g., 20 µM), test a range of enzyme concentrations (e.g., 25, 50, and 100 nM).[1]
-
Time Course: Measure the fluorescence signal at different incubation times to determine the optimal reaction time.
-
Substrate Titration: Once the optimal enzyme concentration is determined, perform a substrate titration to determine the Michaelis-Menten constant (Km).
Q3: What is the role of control wells in my assay?
Control wells are essential for establishing a baseline and identifying the sources of background noise.
-
Blank Wells: These contain all assay components except for the enzyme and substrate. They help to determine the background signal from the buffer and detection reagents.
-
No-Enzyme Control: This includes the substrate and all other assay components except for the enzyme. This control is crucial for identifying any signal that originates from the instability of the substrate or its non-enzymatic degradation.
-
No-Substrate Control: This contains the enzyme and all other components except for the substrate. It helps to measure any intrinsic signal coming from the enzyme preparation itself.
Q4: How does DMSO concentration affect the assay?
Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve test compounds and can impact the stability and activity of 3CLpro. While some studies have used DMSO concentrations ranging from 0.1% to 10%, it has been shown that increasing the DMSO concentration up to 20% can enhance the catalytic efficiency of 3CLpro by improving the solubility of the peptide substrate.[2][3][4] However, higher concentrations of DMSO (e.g., 40%) can lead to a loss of enzyme activity.[5] It is recommended to keep the final DMSO concentration consistent across all wells, typically not exceeding 1-5% in the final assay volume unless specifically optimized.
Experimental Protocols
Below are detailed methodologies for key experiments related to 3CLpro enzymatic assays.
Protocol 1: Optimizing Enzyme Concentration
-
Prepare a series of 3CLpro enzyme dilutions in assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP).
-
In a 384-well plate, add a fixed concentration of the fluorogenic substrate (e.g., 20 µM).
-
Add the different concentrations of the 3CLpro enzyme to the wells.
-
Incubate the plate at room temperature or 37°C.
-
Measure the fluorescence intensity at various time points (e.g., 30, 60, 90, and 120 minutes) using a microplate reader.
-
Calculate the signal-to-background ratio for each enzyme concentration and time point.
Protocol 2: Determining Compound Autofluorescence
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of a microplate.
-
Add the assay buffer without the enzyme or substrate to the wells.
-
Incubate the plate under the same conditions as the enzymatic assay.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the assay.
-
A significant fluorescence signal indicates that the compound is autofluorescent and may interfere with the assay.
Data Presentation
Table 1: Example of Enzyme Titration and Incubation Time Optimization
| 3CLpro Concentration (nM) | Incubation Time (min) | Signal-to-Background (S/B) Ratio |
| 25 | 60 | 1.8 |
| 25 | 120 | 2.4 |
| 50 | 60 | 2.9 |
| 50 | 120 | 3.8 |
| 100 | 60 | 4.5 |
| 100 | 120 | 6.0 |
Data is illustrative and based on trends reported in the literature.[1]
Table 2: Effect of DMSO on 3CLpro Melting Temperature (Tm)
| DMSO Concentration (%) | Tm (°C) |
| 0 | 52.8 |
| 5 | 52.0 |
| 10 | 50.7 |
| 20 | 46.8 |
This data indicates that while higher DMSO concentrations can enhance catalytic activity, they may also decrease the thermal stability of the enzyme.[2]
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Workflow for optimizing 3CLpro enzymatic assays.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SARS-CoV-2 3CLpro-IN-13 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-13.
Troubleshooting Guide
Encountering variability or unexpected results in your 3CLpro inhibition assays is a common challenge. This guide addresses specific issues you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the assay plate.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of enzyme, inhibitor, and substrate solutions before and after addition to wells.- Incubate plates in a temperature-controlled environment.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Low signal-to-background ratio | - Sub-optimal enzyme or substrate concentration.- Insufficient reaction incubation time.- Degraded enzyme or substrate. | - Optimize enzyme and substrate concentrations. A common starting point is to use a substrate concentration at or below its Km value.[1]- Increase the reaction incubation time to allow for more product formation.- Use fresh, properly stored enzyme and substrate stocks. |
| Inconsistent IC50 values for 3CLpro-IN-13 | - Variable pre-incubation time of the inhibitor with the enzyme.- Assay conditions (pH, temperature) not optimized.- Presence of interfering compounds (e.g., DTT). | - Standardize the pre-incubation time of 3CLpro-IN-13 with the 3CLpro enzyme before adding the substrate. For some inhibitors, a longer pre-incubation (e.g., 60 minutes) can increase potency.[2]- Ensure consistent pH (typically around 7.5) and temperature (e.g., 25°C or 37°C) for all assays.[1]- Be aware that some compounds' inhibitory effects can be altered by the presence of reducing agents like DTT.[2] |
| No inhibition observed | - Inactive inhibitor.- Incorrect inhibitor concentration.- Enzyme concentration is too high. | - Verify the integrity and purity of your 3CLpro-IN-13 stock.- Prepare fresh serial dilutions of the inhibitor for each experiment.- Reduce the enzyme concentration to a level that produces a robust but not overwhelming signal. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding SARS-CoV-2 3CLpro-IN-13 and its use in inhibition assays.
1. What is the reported IC50 value for 3CLpro-IN-13 against SARS-CoV-2 3CLpro?
3CLpro-IN-13 is a potent inhibitor of SARS-CoV-2 3CL protease with a reported IC50 value of 21 nM.[3]
2. What is the antiviral activity of 3CLpro-IN-13?
3CLpro-IN-13 has demonstrated antiviral activity against different coronaviruses. The reported IC50 values for its antiviral activity are 1.06 µM for SARS-CoV-2 and 1.34 µM for human coronavirus 229E.[3]
3. How does pre-incubation time affect the results of 3CLpro inhibition assays?
Pre-incubating the inhibitor with the enzyme before adding the substrate can be a critical step. For some inhibitors of SARS-CoV-2 3CLpro, a longer pre-incubation time can lead to a more potent inhibitory effect.[2] It is therefore crucial to optimize and standardize this step in your experimental protocol.
4. What are the optimal assay conditions for a SARS-CoV-2 3CLpro inhibition assay?
While specific conditions may need to be optimized for your particular experimental setup, typical assay conditions for SARS-CoV-2 3CLpro involve a pH of around 7.5 and a controlled temperature (e.g., 25°C or 37°C).[1] The choice of temperature can influence the inhibitory effect of some compounds.[2]
| Parameter | 3CLpro-IN-13 Quantitative Data | Reference |
| IC50 (SARS-CoV-2 3CLpro) | 21 nM | [3] |
| Antiviral IC50 (SARS-CoV-2) | 1.06 µM | [3] |
| Antiviral IC50 (hCoV-229E) | 1.34 µM | [3] |
Experimental Protocols
Determining Optimal Pre-incubation Time for 3CLpro-IN-13
Objective: To determine the optimal time to pre-incubate 3CLpro-IN-13 with SARS-CoV-2 3CLpro to achieve maximal and consistent inhibition.
Materials:
-
SARS-CoV-2 3CLpro enzyme
-
3CLpro-IN-13 inhibitor
-
Fluorogenic 3CLpro substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
384-well black assay plates
-
Plate reader capable of fluorescence detection
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of 3CLpro-IN-13 in DMSO.
-
Prepare serial dilutions of 3CLpro-IN-13 in assay buffer.
-
Prepare working solutions of SARS-CoV-2 3CLpro and the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of SARS-CoV-2 3CLpro to the wells of a 384-well plate.
-
Add different concentrations of 3CLpro-IN-13 to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the enzyme-inhibitor mixture for varying periods (e.g., 15, 30, 60, and 120 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction and Measure Fluorescence:
-
After each pre-incubation time point, add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately begin kinetic reading of the fluorescence signal in a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence signal increase.
-
Plot the percent inhibition versus the pre-incubation time for each inhibitor concentration.
-
The optimal pre-incubation time is the shortest duration that results in the lowest and most stable IC50 value.
-
Visualizations
Signaling Pathway of 3CLpro Inhibition
Caption: Inhibition of 3CLpro by 3CLpro-IN-13 blocks viral polyprotein processing.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of 3CLpro-IN-13.
References
- 1. Biochemical and biophysical characterization of the main protease, 3-chymotrypsin-like protease (3CLpro) from the novel coronavirus SARS-CoV 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Potential of SARS-CoV-2 3CLpro-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational SARS-CoV-2 3C-like protease (3CLpro) inhibitor, SARS-CoV-2 3CLpro-IN-13, alongside established antiviral agents targeting the same enzyme. The data presented is intended to offer an objective overview of its inhibitory activity based on available preclinical data, facilitating informed decisions in antiviral research and development.
Introduction to SARS-CoV-2 3CLpro Inhibition
The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for antiviral drug development. Inhibiting this protease effectively halts the viral replication process.
Comparative Analysis of 3CLpro Inhibitors
This section compares the in vitro inhibitory potency of this compound with the approved antiviral drugs Nirmatrelvir (a key component of Paxlovid) and Ensitrelvir (Xocova).
In Vitro Inhibitory Activity
The inhibitory activity of these compounds is typically measured by two key parameters: the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.
| Compound | Target | IC50 (nM) | Antiviral EC50 (µM) | Cell Line |
| This compound * | SARS-CoV-2 3CLpro | 21[1] | 1.06[1] | Not Specified |
| Nirmatrelvir | SARS-CoV-2 3CLpro | ~1-5 | ~0.03-0.1 | Various |
| Ensitrelvir | SARS-CoV-2 3CLpro | ~8-14 | ~0.2-0.5 | Vero E6[2] |
Note: The data for this compound is primarily sourced from the commercial vendor MedChemExpress and references a research article.[1] Independent validation in peer-reviewed literature is pending.
In Vivo Efficacy and Pharmacokinetics
While in vivo data for this compound is not yet publicly available, extensive studies have been conducted on Nirmatrelvir and Ensitrelvir in various animal models.
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction (Lungs) | Key Pharmacokinetic Features |
| Nirmatrelvir | K18-hACE2 mice | 150-1000 mg/kg, oral, twice daily | Significant reduction | Blunts antiviral adaptive immune responses.[3] |
| Ensitrelvir | BALB/c mice | 16-200 mg/kg, oral, once or twice daily | Dose-dependent reduction | Favorable pharmacokinetics supporting once-daily dosing.[4][5] |
| Ensitrelvir | Hamsters | 200 mg/kg, oral, twice daily | Suppressed viral shedding | Effective in a delayed treatment model.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate 3CLpro inhibitors.
SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)
This assay quantifies the enzymatic activity of 3CLpro and the inhibitory effect of compounds.
Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Protocol Outline:
-
Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), test compounds, and a microplate reader capable of fluorescence detection.
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add test compounds at various concentrations.
-
Initiate the reaction by adding the 3CLpro enzyme and the FRET substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This assay determines the ability of a compound to protect cells from virus-induced death.
Principle: SARS-CoV-2 infection leads to cell death, known as the cytopathic effect (CPE). Antiviral compounds that inhibit viral replication will protect the cells from CPE, leading to increased cell viability.
Protocol Outline:
-
Reagents and Materials: A susceptible cell line (e.g., Vero E6), SARS-CoV-2 virus stock, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo).
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Infect the cells with a known titer of SARS-CoV-2.
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
Measure cell viability using a suitable reagent.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Determine the EC50 value from the dose-response curve. Simultaneously, a cytotoxicity assay (without the virus) is performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[7]
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the signaling pathway of 3CLpro and a typical experimental workflow for inhibitor validation.
Caption: SARS-CoV-2 3CLpro role in viral replication and point of inhibition.
Caption: A typical workflow for the validation of a 3CLpro inhibitor.
Conclusion
This compound demonstrates potent in vitro inhibitory activity against its target enzyme. However, for a comprehensive validation, further studies are required to confirm these findings in peer-reviewed literature, to assess its antiviral efficacy in a broader range of cell lines and against different viral variants, and to evaluate its in vivo efficacy and pharmacokinetic profile in relevant animal models. The comparative data provided herein serves as a valuable resource for researchers to contextualize the potential of this compound in the ongoing effort to develop effective COVID-19 therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses | EMBO Molecular Medicine [link.springer.com]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with oral antiviral and anti-inflammatory drugs improves the efficacy of delayed treatment in a COVID-19 hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
A Comparative Analysis of SARS-CoV-2 3CLpro Covalent Inhibitors: Featuring 3CLpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Covalent inhibitors, which form a permanent bond with the target enzyme, have shown significant promise in neutralizing 3CLpro activity. This guide provides a comparative overview of SARS-CoV-2 3CLpro-IN-13 and other notable covalent inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Covalent 3CLpro Inhibitors
The following tables summarize the in vitro potency and cellular antiviral activity of this compound and other well-characterized covalent inhibitors of SARS-CoV-2 3CLpro. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Biochemical Potency of Covalent 3CLpro Inhibitors
| Inhibitor | Warhead Type | Target Protease | IC50 (nM) | Reference |
| This compound | Dithiocarbamate | SARS-CoV-2 3CLpro | 21 | [1] |
| Nirmatrelvir (PF-07321332) | Nitrile | SARS-CoV-2 3CLpro | ~3.1 | [2] |
| GC376 | Aldehyde bisulfite adduct | SARS-CoV-2 3CLpro | ~40 | [3] |
| Boceprevir | α-ketoamide | SARS-CoV-2 3CLpro | 4,100 | [4] |
| Telaprevir | α-ketoamide | SARS-CoV-2 3CLpro | >10,000 | [4] |
| N3 | Michael acceptor | SARS-CoV-2 3CLpro | 16.7 | [5] |
Table 2: Cellular Antiviral Activity of Covalent 3CLpro Inhibitors
| Inhibitor | Cell Line | Virus | EC50 (µM) | Reference |
| This compound | Not Specified | SARS-CoV-2 | 1.06 | [1] |
| Nirmatrelvir (PF-07321332) | Vero E6 | SARS-CoV-2 | 0.077 | [2] |
| GC376 | Vero E6 | SARS-CoV-2 | 0.48 | [3] |
| Boceprevir | Vero E6 | SARS-CoV-2 | 1.3 | [4] |
| N3 | Vero E6 | SARS-CoV-2 | 16.77 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of 3CLpro inhibitors.
Biochemical Inhibition Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay quantitatively measures the enzymatic activity of 3CLpro and the inhibitory potential of compounds.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 60 nL of the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 25 µL of a solution containing the FRET substrate (final concentration ~20 µM) in assay buffer to all wells.
-
Initiate the enzymatic reaction by adding 25 µL of a solution of recombinant 3CLpro (final concentration ~50 nM) in assay buffer to all wells except for the negative control wells (which receive buffer only).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cellular Antiviral Assay: Cytopathic Effect (CPE) Reduction
This assay assesses the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain
-
Plate reader (for luminescence) or microscope (for crystal violet)
Procedure:
-
Seed Vero E6 cells into 96-well plates at an appropriate density and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
In a separate tube, dilute the SARS-CoV-2 virus stock to a desired multiplicity of infection (MOI) (e.g., 0.01) in cell culture medium.
-
Add the diluted virus to the wells containing the cells and compounds. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Assess cell viability:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP content as an indicator of cell viability.
-
Crystal Violet Staining: Fix the cells with formaldehyde, stain with crystal violet, wash, and then solubilize the dye to measure absorbance.
-
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by fitting the dose-response data to a nonlinear regression model.
Visualizing Mechanisms and Workflows
Inhibition of Viral Polyprotein Processing
The primary mechanism of action for 3CLpro inhibitors is the prevention of viral polyprotein cleavage, a critical step in the viral replication cycle.
Caption: Covalent inhibitors block 3CLpro, halting viral polyprotein processing and replication.
Workflow for Covalent Inhibitor Screening
The discovery and validation of novel covalent inhibitors typically follow a multi-step process, from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery and validation of covalent 3CLpro inhibitors.
Downstream Effects of 3CLpro Activity on Host Innate Immunity
Recent studies have shown that SARS-CoV-2 proteases can cleave host proteins involved in the innate immune response, thereby dysregulating these pathways. Inhibition of 3CLpro could potentially mitigate these effects.
Caption: 3CLpro can cleave host proteins, disrupting inflammatory and interferon responses.
References
- 1. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to SARS-CoV-2 3CL Protease Inhibitors: SARS-CoV-2 3CLpro-IN-13 vs. Nirmatrelvir (Paxlovid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. We will objectively evaluate the performance of the research compound SARS-CoV-2 3CLpro-IN-13 against the clinically approved drug Nirmatrelvir, a key component of Paxlovid. This comparison is supported by experimental data on their inhibitory potency and cellular activity, alongside detailed methodologies for the key experiments cited.
Mechanism of Action: Targeting a Key Viral Protease
Both this compound and Nirmatrelvir function by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1][2][3] This enzyme is essential for the virus to process its polyproteins into functional proteins required for replication.[3] By blocking the activity of 3CLpro, these inhibitors effectively halt the viral life cycle.[3] Nirmatrelvir is a peptidomimetic inhibitor that binds covalently to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[2] It is administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing the plasma concentration of nirmatrelvir.[4][5] this compound is also a potent inhibitor of the SARS-CoV-2 3CL protease.[6]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Nirmatrelvir, providing a basis for comparing their potency and selectivity. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Enzymatic Inhibition against 3CL Protease
| Compound | Target Protease | IC50 (nM) | Reference |
| This compound | SARS-CoV-2 3CLpro | 21 | [6] |
| hCoV-229E 3CLpro | 16 | [6] | |
| SARS-CoV 3CLpro | 383 | [6] | |
| MERS-CoV 3CLpro | 2000 | [6] | |
| Nirmatrelvir | SARS-CoV-2 3CLpro | 31 ± 1 | [7] |
Table 2: In Vitro Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | Virus | EC50 (µM) | Reference |
| This compound | Not Specified | SARS-CoV-2 | 1.06 | [6] |
| Not Specified | hCoV-229E | 1.34 | [6] | |
| Nirmatrelvir | A549-ACE2 | SARS-CoV-2 | 0.344 | [8] |
| Vero E6 | SARS-CoV-2 | 0.075 ± 0.008 | [7] |
Table 3: Selectivity Profile of this compound
| Compound | Target Protease | IC50 (µM) | Reference |
| This compound | Human Calpain 1 | >300 | [6] |
| Human Cathepsin L | 122 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate these 3CLpro inhibitors.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the 3CL protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate with a fluorophore and a quencher flanking the 3CLpro cleavage site.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compounds (this compound or Nirmatrelvir) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the 3CLpro enzyme is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In the 384-well plate, the enzyme solution is mixed with the diluted test compounds or DMSO (as a control).
-
The plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the dose-response curve.
-
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6, A549-hACE2).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect, reagents for qRT-PCR to measure viral RNA, or antibodies for immunofluorescence).
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
The test compounds are serially diluted in cell culture medium.
-
The cell culture medium is removed from the plates, and the diluted compounds are added to the cells.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a specified period (e.g., 24-72 hours) to allow for viral replication.
-
After incubation, the antiviral effect is quantified:
-
Cytopathic Effect (CPE) Assay: Cells are fixed and stained with crystal violet. The dye retained by viable cells is solubilized, and the absorbance is measured.
-
qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is determined by microscopy or high-content imaging.
-
-
The EC50 value, the concentration at which the compound inhibits viral replication by 50%, is calculated from the dose-response curve.
-
Summary and Conclusion
For drug development professionals, while this compound shows promise as a potent 3CLpro inhibitor, further studies are required to establish its in vivo efficacy, safety, and pharmacokinetic properties to ascertain its potential as a clinical candidate. Nirmatrelvir, on the other hand, serves as a benchmark for a successful 3CLpro inhibitor that has navigated the complexities of drug development to become a vital tool in the management of COVID-19.
References
- 1. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patents.justia.com [patents.justia.com]
- 8. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of SARS-CoV-2 3CLpro Inhibitors: 3CLpro-IN-13 and GC376
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease, 3C-like protease (3CLpro or Mpro), is a primary target for antiviral drug development due to its essential role in processing viral polyproteins, a crucial step for viral replication.[1][2][3] The absence of a close human homolog makes it an attractive target for developing specific inhibitors with potentially low off-target effects.[4] This guide provides a detailed, data-driven comparison of two potent 3CLpro inhibitors: 3CLpro-IN-13 and GC376.
Mechanism of Action: Inhibiting Viral Replication
Both 3CLpro-IN-13 and GC376 function by inhibiting the 3CL protease. Upon viral entry into a host cell, the viral RNA is translated into large polyproteins (pp1a and pp1ab).[5][6] The 3CLpro enzyme is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are vital for assembling the viral replication and transcription complex.[3][7] By binding to the active site of the 3CLpro, these inhibitors block the cleavage process, thereby halting the viral life cycle.[2][8]
GC376 is a dipeptide-based prodrug that acts as a covalent inhibitor.[9][10] It forms a covalent bond with the catalytic Cys145 residue in the active site of the 3CLpro, effectively inactivating the enzyme.[9]
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for 3CLpro-IN-13 and GC376, based on available experimental data.
Table 1: In Vitro Enzymatic Inhibition Against Coronaviral 3CL Proteases
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
| Inhibitor | SARS-CoV-2 3CLpro IC50 | SARS-CoV 3CLpro IC50 | MERS-CoV 3CLpro IC50 | hCoV-229E 3CLpro IC50 | Other 3CLpro IC50 |
| 3CLpro-IN-13 | 21 nM[11] | 0.383 µM[11] | 2.00 µM[11] | 16 nM[11] | N/A |
| GC376 | 0.03 µM - 0.89 µM[9][12] | 4.35 µM[9] | 1.56 µM[9] | N/A | PEDV: 1.11 µM[9][13], FIPV: 0.72 µM[9] |
N/A: Data not available from the provided search results.
Table 2: Cell-Based Antiviral Activity
This table shows the half-maximal effective concentration (EC50), representing the concentration of the drug that gives a half-maximal response in inhibiting viral replication in cell culture.
| Inhibitor | SARS-CoV-2 EC50 | Cell Line | Other Coronavirus EC50 |
| 3CLpro-IN-13 | 1.06 µM[11] | N/A | hCoV-229E: 1.34 µM[11] |
| GC376 | 0.9 µM - 3.37 µM[9][14][15] | Vero, Vero E6, Vero 76[9][14][15] | Broad-spectrum activity against SARS-CoV, MERS-CoV, hCoV-229E, OC43, and NL63 with EC50 values from 99 nM to 3.37 µM.[16] |
N/A: Data not available from the provided search results.
Table 3: Selectivity and Cytotoxicity
Selectivity is crucial for a drug's safety profile. This table compares the inhibitors' activity against human proteases and their cytotoxicity (CC50), the concentration that kills 50% of cells. A higher therapeutic index (CC50/EC50) is desirable.
| Inhibitor | Target | IC50 / CC50 | Therapeutic Index (SARS-CoV-2) |
| 3CLpro-IN-13 | Human Calpain 1 | >300 µM[11] | >188 (Calculated from CC50 >200 µM / EC50 1.06 µM) |
| Cathepsin L | 122 µM[11] | ||
| GC376 | Cytotoxicity (CC50) | >100 µM to >200 µM[12][17] | >200[14][18] |
| Cathepsin L | Single-digit nM range[16] |
Experimental Protocols and Workflows
The data presented above are typically generated using standardized biochemical and cellular assays.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the purified 3CLpro enzyme. It often uses a synthetic peptide substrate with a fluorophore and a quencher attached (FRET). When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. The reduction in fluorescence in the presence of an inhibitor indicates its potency.[9][19]
Cell-Based Antiviral Assay (CPE or Plaque Reduction)
This assay evaluates a compound's ability to protect host cells from the virus-induced cytopathic effect (CPE) or to reduce the number of viral plaques.[16][20] Host cells (e.g., Vero E6) are infected with SARS-CoV-2 and simultaneously treated with varying concentrations of the inhibitor. After a period of incubation, cell viability is measured.[13] The concentration at which the inhibitor protects 50% of the cells from viral-induced death is the EC50.
Head-to-Head Summary
-
Potency: Based on the enzymatic assay, 3CLpro-IN-13 demonstrates higher potency against SARS-CoV-2 3CLpro (IC50 = 21 nM) compared to GC376 (IC50 = 30-890 nM) .[9][11][12] However, in cell-based assays, their antiviral efficacy appears to be in a similar micromolar range.[9][11][14]
-
Spectrum of Activity: Both inhibitors show activity against multiple coronaviruses. GC376 has been extensively documented as a broad-spectrum inhibitor, effective against SARS-CoV, MERS-CoV, and several human coronaviruses.[14][16] 3CLpro-IN-13 also shows potent inhibition of hCoV-229E 3CLpro, in addition to activity against SARS-CoV and MERS-CoV proteases.[11]
-
Selectivity: 3CLpro-IN-13 exhibits high selectivity for the viral protease over key human cysteine proteases like Calpain 1 and Cathepsin L, with IC50 values in the high micromolar or undetectable range.[11] Conversely, GC376 has been shown to inhibit human Cathepsin L in the nanomolar range, suggesting a dual mechanism of action where it inhibits both the viral Mpro and host cathepsin L, which is involved in viral entry.[16] This dual-targeting could be beneficial but also raises potential for off-target effects.
-
In Vivo Data: GC376 has been evaluated in animal models, including for Feline Infectious Peritonitis (FIP), a feline coronavirus disease, and in mice infected with SARS-CoV-2.[21][22][23] While treatment in mice did not significantly improve overall survival, it did lead to milder tissue lesions and reduced viral loads, particularly in the brain.[22] In vivo data for 3CLpro-IN-13 was not available in the searched literature.
References
- 1. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 22. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiercebiotech.com [fiercebiotech.com]
Selectivity Profile of SARS-CoV-2 3CLpro-IN-13: A Potent Inhibitor with High Specificity Against Human Proteases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of the novel SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-13 (also referred to as compound 1), against key human proteases. The data presented underscores the compound's high specificity for the viral protease, a critical attribute for a promising antiviral therapeutic.
This compound, a dithiocarbamate-based compound, has been identified as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme essential for the viral life cycle.[1] A crucial aspect of its preclinical evaluation is its selectivity against host proteases to minimize off-target effects and potential toxicity.
Comparative Selectivity Data
The inhibitory activity of this compound was assessed against a panel of human cysteine proteases, including calpain 1 and cathepsin L. The results, summarized in the table below, demonstrate a significant selectivity for the viral protease.
| Protease | IC50 (µM) | Selectivity Index vs. Human Proteases |
| SARS-CoV-2 3CLpro | 0.021 | - |
| Human Calpain 1 | >300 | >14,285-fold |
| Human Cathepsin L | 122 | ~5,810-fold |
Data sourced from Brier L, et al. Eur J Med Chem. 2023.[1]
The data reveals that this compound is a highly potent inhibitor of its target viral enzyme with an IC50 value of 21 nM.[1] In contrast, its activity against human calpain 1 is negligible, with an IC50 value greater than 300 µM.[1] While some inhibition of human cathepsin L was observed, the IC50 value of 122 µM indicates that it is approximately 5,810 times less potent against this host protease compared to SARS-CoV-2 3CLpro.[1] This high degree of selectivity is a promising indicator for a favorable safety profile.
In addition to its selectivity against human proteases, the inhibitor also demonstrates broad-spectrum activity against 3CL proteases from other coronaviruses, as detailed in the table below.
| Coronavirus 3CLpro | IC50 (µM) |
| hCoV-229E (Alpha-CoV) | 0.016 |
| SARS-CoV-2 (Beta-CoV) | 0.021 |
| SARS-CoV (Beta-CoV) | 0.383 |
| MERS-CoV (Beta-CoV) | 2.00 |
Data sourced from Brier L, et al. Eur J Med Chem. 2023.[1]
Experimental Protocols
The following methodologies were employed to determine the inhibitory activity and selectivity of this compound.
Inhibition of Recombinant 3CL Proteases
The inhibitory potency of the compounds against various 3CL proteases was evaluated using a fluorescent substrate-based assay.
-
Enzyme and Substrate Preparation: Recombinant 3CL proteases from SARS-CoV-2, SARS-CoV, MERS-CoV, and hCoV-229E were expressed and purified. A fluorogenic substrate, DABCYL-KTSAVLQ↓SGFRKME-EDANS, was used, where the cleavage site is indicated by the arrow.
-
Assay Conditions: The assay was performed in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
Inhibitor Preparation: The inhibitor, this compound, was prepared in a serial dilution in DMSO.
-
Assay Procedure:
-
The 3CL protease (20 nM final concentration) was pre-incubated with the inhibitor at various concentrations for 15 minutes at room temperature in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate (20 µM final concentration).
-
The fluorescence was monitored for 30 minutes at 37°C using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
-
Data Analysis: The initial velocity of the reaction was calculated from the linear phase of the fluorescence curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assays Against Human Cysteine Proteases
The selectivity of this compound was assessed against human calpain 1 and cathepsin L using specific fluorogenic substrates.
-
Enzymes and Substrates:
-
Calpain 1: Recombinant human calpain 1 was used with the fluorogenic substrate Ac-LLY-AFC. The assay buffer contained 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM CaCl2, and 2 mM DTT.
-
Cathepsin L: Recombinant human cathepsin L was used with the fluorogenic substrate Z-FR-AMC. The assay buffer contained 100 mM sodium acetate (B1210297) pH 5.5, 1 mM EDTA, and 5 mM DTT.
-
-
Assay Procedure: The experimental procedure was similar to the 3CL protease inhibition assay, with the respective enzymes, substrates, and buffer conditions. The final enzyme concentrations were 1 nM for cathepsin L and 10 nM for calpain 1.
-
Data Analysis: IC50 values were determined as described for the 3CL protease assay to evaluate the inhibitory effect on human proteases.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of this compound.
Caption: Workflow for determining the protease selectivity profile.
References
Comparative Analysis of SARS-CoV-2 3CL Protease Inhibitor Cross-Reactivity
A Guide for Researchers and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. The high degree of conservation of this enzyme among coronaviruses suggests the potential for broad-spectrum inhibitors. This guide provides a comparative analysis of the cross-reactivity of a representative SARS-CoV-2 3CLpro inhibitor with other viral proteases, supported by experimental data and detailed methodologies.
Inhibitor Profile: Ketoamide-based Inhibitor (Compound 13b)
Compound 13b is a potent ketoamide-based inhibitor of SARS-CoV-2 3CLpro. Its design was informed by previous work on inhibitors for SARS-CoV and MERS-CoV proteases. A key feature of this class of inhibitors is the incorporation of a pyridone moiety to enhance plasma half-life by preventing proteolytic cleavage[1].
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of compound 13b and other related inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the available data for a ketoamide inhibitor (13b) against SARS-CoV-2 3CLpro and its effect on viral replication. While specific cross-reactivity data for 13b against a wide range of distinct viral proteases is not detailed in the provided results, the design of 13b was based on inhibitors of MERS-CoV and SARS-CoV, indicating expected activity against these closely related proteases[1]. For a broader comparison, data for GC376, another well-characterized 3CLpro inhibitor, is included to illustrate typical cross-reactivity profiles.
| Inhibitor | Target Protease | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Compound 13b | SARS-CoV-2 3CLpro | 0.67 | 4-5 | Calu-3 | [1] |
| GC376 | SARS-CoV-2 3CLpro | 0.17 | 3.30 | Vero E6 | [2][3] |
| GC376 | MERS-CoV 3CLpro | ~12.5 (EC50) | Not Reported | Not Specified | [4] |
| GC376 | Norovirus 3CLpro | 2.28 | Not Reported | HEK293T | [5] |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust enzymatic and cell-based assays. Below are detailed protocols for key experiments.
3CLpro Enzymatic Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified 3CLpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the substrate by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time[2].
Protocol:
-
Reagents and Materials:
-
Purified recombinant 3CLpro enzyme.
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
-
Test compound (inhibitor) dissolved in DMSO.
-
Positive control inhibitor (e.g., GC376).
-
96-well or 1536-well microplates (black, for fluorescence).
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a microplate, add the purified 3CLpro enzyme (e.g., 50 nM final concentration) to each well[2]. c. Add the diluted test compound or control (DMSO for no inhibition, positive control inhibitor) to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration) to all wells[2]. e. Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission) using a plate reader. Measurements are typically taken every 1-2 minutes for 30-60 minutes. f. The rate of reaction (slope of fluorescence vs. time) is calculated for each concentration of the inhibitor. g. The percent inhibition is determined relative to the DMSO control. h. The IC50 value is calculated by fitting the dose-response curve of percent inhibition versus inhibitor concentration using a suitable nonlinear regression model[6].
Experimental Workflow for Enzymatic Inhibition Assay
Caption: Workflow for determining 3CLpro enzymatic inhibition.
Cell-Based Antiviral Assay
This assay evaluates the ability of an inhibitor to block viral replication in a cellular context.
Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the test compound. The effectiveness of the compound is determined by measuring the reduction in viral-induced cytopathic effect (CPE), viral RNA replication, or the expression of a reporter gene.
Protocol:
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Cell culture medium and supplements.
-
Live virus stock.
-
Test compound dissolved in DMSO.
-
Reagents for measuring cell viability (e.g., Crystal Violet, MTS, or CellTiter-Glo).
-
96-well cell culture plates.
-
Biosafety Level 3 (BSL-3) facility for work with live SARS-CoV-2.
-
-
Procedure: a. Seed the host cells in 96-well plates and incubate until they form a confluent monolayer. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted test compound. d. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). e. Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (e.g., 48-72 hours). f. At the end of the incubation period, assess cell viability using a suitable method. For example, with Crystal Violet staining, the cells are fixed, stained, and the dye is solubilized for absorbance measurement. g. A parallel assay without virus infection is often run to assess the cytotoxicity of the compound. h. The percent protection from viral CPE is calculated for each compound concentration. i. The EC50 value is determined by plotting the percent protection against the compound concentration and fitting the data to a dose-response curve[3].
Logical Flow of Cross-Reactivity Assessment
Caption: Logical steps for assessing inhibitor cross-reactivity.
Discussion on Cross-Reactivity
The structural similarity among 3C-like proteases of different coronaviruses provides a strong basis for the development of broad-spectrum inhibitors[7][8]. Inhibitors like GC376 have demonstrated activity against the 3CLpro from SARS-CoV, MERS-CoV, and even norovirus, which, while not a coronavirus, has a structurally related protease[4][5]. The development of compound 13b from a scaffold known to inhibit SARS-CoV and MERS-CoV proteases further supports this principle[1].
However, achieving broad-spectrum activity against more distantly related viral proteases, such as the 3C protease of human rhinovirus (HRV), can be more challenging due to differences in the active site architecture[9][10]. While both coronavirus 3CLpro and rhinovirus 3Cpro are cysteine proteases, variations in the substrate-binding pockets can significantly impact inhibitor binding and efficacy. Therefore, comprehensive selectivity profiling against a panel of viral and host proteases is a critical step in the preclinical development of any new antiviral candidate to ensure both broad efficacy and a favorable safety profile. The high degree of sequence and structural similarity between the 3CL proteases of SARS-CoV-2 and SARS-CoV suggests that many inhibitors will be cross-reactive[7]. This is a key consideration for developing antivirals that could be effective against future coronavirus outbreaks.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Dual Inhibition of Human Rhinovirus 2A and 3C Proteases by Homophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conservation of Amino Acids in Human Rhinovirus 3C Protease Correlates with Broad-Spectrum Antiviral Activity of Rupintrivir, a Novel Human Rhinovirus 3C Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potency of SARS-CoV-2 3CLpro-IN-13 Against Coronaviral Proteases: A Comparative Analysis
For Immediate Release
AUSTIN, Texas – December 9, 2025 – A comparative analysis of the inhibitor SARS-CoV-2 3CLpro-IN-13 reveals differential inhibitory activity against the 3C-like proteases (3CLpro) of three distinct coronaviruses: SARS-CoV-2, SARS-CoV, and MERS-CoV. The inhibitor demonstrated the highest potency against its target, SARS-CoV-2 3CLpro, with significantly lower activity observed against the proteases from the related coronaviruses, SARS-CoV and MERS-CoV.
The 3CL protease is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development.[1][2] Understanding the inhibitory spectrum of compounds like this compound is vital for assessing their potential as broad-spectrum antiviral agents.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against the 3CL proteases of SARS-CoV-2, SARS-CoV, and MERS-CoV are summarized below.
| Virus Target | 3CL Protease | IC50 (µM) |
| SARS-CoV-2 | SARS-CoV-2 3CLpro | 0.021 |
| SARS-CoV | SARS-CoV 3CLpro | 0.383 |
| MERS-CoV | MERS-CoV 3CLpro | 2.00 |
Data sourced from MedChemExpress.[3]
The data clearly indicates that this compound is most effective against the SARS-CoV-2 3CL protease, with an IC50 value of 0.021 µM.[3] Its potency is substantially reduced against SARS-CoV 3CLpro (0.383 µM) and is lowest against MERS-CoV 3CLpro (2.00 µM).[3]
Experimental Protocol: 3CL Protease FRET-Based Inhibition Assay
The IC50 values were likely determined using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay. This common method monitors the cleavage of a fluorogenic substrate by the 3CL protease.
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the 3CL protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant 3CL protease (SARS-CoV, MERS-CoV, or SARS-CoV-2)
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[4]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
This compound (or other test compounds)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of the 3CL protease is mixed with the various concentrations of the inhibitor in the wells of a 96-well plate. This mixture is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.
-
Fluorescence Monitoring: The fluorescence intensity is measured kinetically over a specific time period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair).
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase over time. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control (enzyme and substrate only).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a FRET-based assay to determine the IC50 of an inhibitor against 3CL protease.
Caption: Workflow for 3CLpro FRET-based inhibition assay.
References
- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3CLpro Inhibitors: A Comparative Guide
The development of potent and orally bioavailable inhibitors of the SARS-CoV-2 3C-like protease (3CLpro) has been a cornerstone of therapeutic strategies against COVID-19. This guide provides a comparative overview of the in vivo efficacy of two prominent 3CLpro inhibitors, ensitrelvir (B8223680) (S-217622) and nirmatrelvir (B3392351), based on available preclinical data.
Mechanism of Action of 3CLpro Inhibitors
The 3CL protease is a crucial enzyme for SARS-CoV-2 replication. It cleaves the viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[1][2] By blocking this enzyme, 3CLpro inhibitors disrupt the viral life cycle, leading to a reduction in viral load.[3]
Caption: Mechanism of action of 3CLpro inhibitors.
Comparative In Vivo Efficacy Data
A direct comparison of ensitrelvir and nirmatrelvir in mouse and hamster models of SARS-CoV-2 infection revealed comparable or superior in vivo efficacy for ensitrelvir, particularly when considering unbound drug plasma concentrations.[4]
| Parameter | Animal Model | Virus Strain | Ensitrelvir | Nirmatrelvir | Reference |
| Lung Viral Titer Reduction | BALB/c mice | Mouse-adapted SARS-CoV-2 (MA-P10) | Significant reduction | Significant reduction | [4] |
| Nasal Turbinate Titer Reduction | Syrian hamsters | Ancestral (WK-521), Delta, Omicron | Significant reduction | Significant reduction | [4] |
| Lung Viral Titer Reduction | Syrian hamsters | Ancestral (WK-521), Delta, Omicron | Significant reduction | Significant reduction | [4] |
| Body Weight Change | Syrian hamsters | Ancestral (WK-521) | Attenuated weight loss | Attenuated weight loss | [4] |
| Survival | Syrian hamsters | Ancestral (WK-521) | Improved survival | Improved survival | [4] |
Note: The table summarizes qualitative outcomes from the cited study. For detailed quantitative data, please refer to the original publication.
Experimental Protocols
The in vivo efficacy of ensitrelvir and nirmatrelvir was evaluated in established animal models of SARS-CoV-2 infection.[4]
Mouse Model[4]
-
Animal: BALB/cAJcl mice.
-
Virus: Mouse-adapted SARS-CoV-2 (MA-P10) strain.
-
Infection: Intranasal inoculation.
-
Drug Administration: Oral administration of ensitrelvir or nirmatrelvir.
-
Efficacy Assessment: Viral titers in the lungs were measured at specific time points post-infection.
Hamster Model[4]
-
Animal: Syrian hamsters.
-
Virus: Ancestral (WK-521), Delta, and Omicron strains of SARS-CoV-2.
-
Infection: Intranasal inoculation.
-
Drug Administration: Oral administration of ensitrelvir or nirmatrelvir.
-
Efficacy Assessment: Viral titers in the lungs and nasal turbinates, changes in body weight, and survival rates were monitored.
Caption: General experimental workflow for in vivo efficacy studies.
Summary and Conclusion
Both ensitrelvir and nirmatrelvir demonstrate potent antiviral activity in vivo against various SARS-CoV-2 strains.[4] The comparative data suggests that ensitrelvir has comparable or potentially greater efficacy than nirmatrelvir in animal models when assessed at similar unbound drug plasma concentrations.[4] These preclinical findings have supported the clinical development of both inhibitors as important therapeutic options for COVID-19. Further research and clinical trials are essential to fully elucidate the comparative effectiveness of these and other 3CLpro inhibitors in different patient populations.
References
Structural Showdown: A Comparative Guide to SARS-CoV-2 3CLpro Inhibitors
For Immediate Release
A detailed comparative analysis of the structural interactions between the SARS-CoV-2 3C-like protease (3CLpro) and four key inhibitors—Nirmatrelvir, Ensitrelvir, Boceprevir, and Telaprevir—reveals distinct binding mechanisms and inhibitory potencies. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at the quantitative data, experimental methodologies, and structural engagement of these antiviral compounds, offering insights for future drug design and development.
The 3CLpro enzyme is a critical component in the lifecycle of SARS-CoV-2, responsible for cleaving viral polyproteins into functional units. Its essential role makes it a prime target for antiviral therapeutics. Understanding the nuances of how different inhibitors interact with the enzyme's active site is paramount for developing more effective and broad-spectrum antiviral agents.
Quantitative Comparison of 3CLpro Inhibitors
The inhibitory activities of Nirmatrelvir, Ensitrelvir, Boceprevir, and Telaprevir against SARS-CoV-2 3CLpro have been determined using various biochemical assays. The following table summarizes their potency and provides the Protein Data Bank (PDB) codes for the corresponding enzyme-inhibitor complex structures.
| Inhibitor | Type | PDB Code | Binding Affinity (IC50/Ki) |
| Nirmatrelvir (PF-07321332) | Covalent | 7RFS, 8IGY | Ki: 3.11 nM |
| Ensitrelvir (S-217622) | Non-covalent | 7VU6, 8HEF | IC50: 13 nM |
| Boceprevir | Covalent | 6ZRU, 7K40 | IC50: 1.59 µM |
| Telaprevir | Covalent | 6ZRT | IC50: 55.72 µM |
Key Structural Interactions and Binding Modes
The efficacy of these inhibitors is dictated by their specific interactions with the amino acid residues within the 3CLpro active site. The active site is characterized by a catalytic dyad (Cysteine-145 and Histidine-41) and several substrate-binding subpockets (S1, S2, etc.).
Nirmatrelvir , the active component of Paxlovid, is a covalent inhibitor that forms a reversible covalent bond with the catalytic Cys145. Its γ-lactam ring fits snugly into the S1 pocket, forming hydrogen bonds with key residues like Glu166.
Ensitrelvir stands out as a non-covalent inhibitor. It occupies the substrate-binding pocket, establishing multiple hydrogen bonds and hydrophobic interactions that stabilize the complex and block substrate access.
Boceprevir and Telaprevir , originally developed as Hepatitis C virus protease inhibitors, also act as covalent inhibitors of 3CLpro. They utilize an α-ketoamide warhead to form a covalent bond with Cys145. However, differences in their overall structure lead to variations in how they occupy the substrate-binding pockets, which is reflected in their differing inhibitory potencies.
Experimental Protocols
The data presented in this guide are supported by established experimental methodologies.
Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination
This assay is commonly used to measure the enzymatic activity of 3CLpro and determine the IC50 values of inhibitors.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro enzyme.
-
A fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT).
-
Test inhibitors dissolved in DMSO.
-
384-well assay plates.
-
A fluorescence plate reader.
-
-
Procedure:
-
A solution of the 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for a defined period at a constant temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
As the enzyme cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography of 3CLpro-Inhibitor Complexes
This technique provides high-resolution structural information on how inhibitors bind to the 3CLpro active site.
-
Protein Expression and Purification:
-
The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression vector and transformed into a suitable host, typically E. coli.
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
The purified 3CLpro is incubated with a molar excess of the inhibitor to ensure complex formation.
-
The protein-inhibitor complex is concentrated and subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A range of crystallization conditions (precipitants, buffers, salts, and additives) are tested to find optimal conditions for crystal growth.
-
-
Data Collection and Structure Determination:
-
The resulting crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, with a known 3CLpro structure as a search model.
-
The initial model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Visualizing the Structural Comparison
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1. A generalized workflow for the discovery and characterization of 3CLpro inhibitors.
Figure 2. A comparative diagram of the binding modes of different inhibitors with the 3CLpro active site.
Benchmarking SARS-CoV-2 3CLpro-IN-13: A Comparative Analysis Against Approved Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapeutics against SARS-CoV-2 has led to the identification of numerous viral targets, with the 3C-like protease (3CLpro) emerging as a particularly promising candidate due to its essential role in viral replication. This guide provides a comparative analysis of the investigational inhibitor, SARS-CoV-2 3CLpro-IN-13, against established, approved antiviral drugs: Nirmatrelvir (B3392351), the active component of Paxlovid; Ensitrelvir; and Remdesivir (B604916), a nucleotide analog targeting the viral RNA-dependent RNA polymerase (RdRp). This objective comparison is supported by experimental data to inform further research and development efforts.
Quantitative Comparison of Antiviral Potency
The following table summarizes the in vitro efficacy of this compound and the selected approved antiviral drugs against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the 3CLpro enzyme in biochemical assays. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in cell-based assays. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions, such as cell lines and assay formats, across different studies.
| Compound | Target | Assay Type | IC50 | EC50 | Cell Line | Reference |
| This compound | 3CLpro | Enzymatic Assay | 21 nM | - | - | [1] |
| SARS-CoV-2 | Antiviral Assay | - | 1.06 µM | - | [1] | |
| Nirmatrelvir (PF-07321332) | 3CLpro | Enzymatic Assay | 47 nM | - | - | [2] |
| SARS-CoV-2 (Delta) | Antiviral Assay | - | 32.6 - 280 nM | Vero E6 | [3] | |
| SARS-CoV-2 (Omicron BA.1) | Antiviral Assay | - | 33 ± 10 nM | HEK293T-hACE2 | [2] | |
| SARS-CoV-2 | Antiviral Assay | - | 0.45 µM | Calu-3 | [4] | |
| Ensitrelvir (S-217622) | 3CLpro | Enzymatic Assay | 8.0 - 14.4 nM | - | - | [2] |
| SARS-CoV-2 (Omicron) | Antiviral Assay | - | 0.22 - 0.52 µM | VeroE6T | [5] | |
| Remdesivir | RdRp | Antiviral Assay | - | 1.49 µM | Vero E6 | [1] |
| SARS-CoV-2 | Antiviral Assay | - | 0.018 µM | Caco-2 | [6] | |
| SARS-CoV-2 (Omicron BA.2) | Antiviral Assay | - | 9.1 µM | - | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures for evaluating these antiviral compounds, the following diagrams are provided.
Caption: SARS-CoV-2 3CLpro Inhibition Pathway.
Caption: Experimental Workflow for Antiviral Evaluation.
Experimental Protocols
3CLpro Fluorescence Resonance Energy Transfer (FRET)-based Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 3CLpro.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).[8]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (e.g., this compound) and a known inhibitor as a positive control.
-
384-well or 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of 3CLpro enzyme (e.g., 50 nM) to each well of the plate.[9]
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound-enzyme binding.[10]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 5-25 µM) to each well.[9]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.[9]
-
Cell-based Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
-
Principle: SARS-CoV-2 infection of susceptible cell lines (e.g., Vero E6) leads to a cytopathic effect (CPE), which is observable as changes in cell morphology and eventual cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.
-
Materials:
-
Susceptible host cell line (e.g., Vero E6, Calu-3).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium and supplements.
-
Test compounds and a known antiviral as a positive control (e.g., Remdesivir).
-
96-well cell culture plates.
-
Reagents for cell viability assessment (e.g., Crystal Violet, MTS).
-
Biosafety Level 3 (BSL-3) facility.
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.[11]
-
On the following day, prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[12]
-
Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until approximately 90% CPE is observed in the virus control wells.[12]
-
Assess cell viability. For Crystal Violet staining, fix and stain the cells, then solubilize the dye and measure the absorbance.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.[12]
-
Conclusion
This compound demonstrates potent inhibition of the 3CLpro enzyme in biochemical assays. Its antiviral activity in cell-based assays, while in the micromolar range, provides a basis for further investigation and optimization. When compared to approved 3CLpro inhibitors like Nirmatrelvir and Ensitrelvir, which exhibit nanomolar EC50 values against various SARS-CoV-2 variants, there is a clear opportunity for medicinal chemistry efforts to enhance the cellular potency of 3CLpro-IN-13. The provided protocols offer standardized methods for the continued evaluation of this and other novel antiviral candidates, ensuring robust and comparable data generation within the scientific community.
References
- 1. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. link.springer.com [link.springer.com]
- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcb.res.in [rcb.res.in]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of SARS-CoV-2 3CLpro-IN-13: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for the novel inhibitor SARS-CoV-2 3CLpro-IN-13 necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, drawing upon general best practices for laboratory chemical waste management to ensure the safety of researchers and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this and other novel chemical entities are urged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to request the SDS directly from the supplier. The following procedures are based on established protocols for the disposal of similar research-grade chemical compounds.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is paramount to a safe research environment. Key principles include:
-
Waste Minimization: Only prepare the amount of the inhibitor solution required for your experiment to reduce waste.
-
Segregation: Never mix chemical waste streams. Keep this compound waste separate from other chemical, biological, or radioactive waste.[1][2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and hazard information.[3][4]
-
Containment: Use appropriate, leak-proof containers for waste collection.[1]
Hypothetical Safety Data Overview
While a specific SDS for this compound is not publicly available, the following table outlines the typical information found in such a document. This information is generalized from SDS for other small molecule inhibitors and laboratory chemicals and should be used for informational purposes only.
| Parameter | General Information and Recommendations |
| Hazard Classification | Likely to be classified as "Acutely Toxic (Oral, Dermal, Inhalation)" and potentially "Specific Target Organ Toxicity." Assume the compound is hazardous in the absence of specific data. |
| Pictograms | Expect pictograms indicating acute toxicity (skull and crossbones) and general health hazard (exclamation mark). |
| Personal Protective Equipment (PPE) | Mandatory: Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. For solids or aerosols, a respirator may be required. |
| First Aid Measures | In case of skin contact: Immediately wash with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If inhaled: Move person into fresh air. If swallowed: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. |
| Spill Response | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of small quantities of this compound typically used in a research setting.
1. Waste Collection:
- Designate a specific, labeled hazardous waste container for all materials contaminated with this compound. This includes:
- Unused or expired solid compound.
- Leftover solutions containing the inhibitor.
- Contaminated consumables such as pipette tips, tubes, and gloves.
- The container should be made of a material compatible with the solvents used to dissolve the inhibitor.
- The container must be kept closed except when adding waste.[3]
2. Labeling the Waste Container:
- Affix a hazardous waste label to the container before adding any waste.[4]
- The label must include:
- The words "Hazardous Waste".[3]
- The full chemical name: "this compound".
- The approximate concentration and quantity of the inhibitor and the solvent(s) used.
- The date when waste was first added to the container.
- The name of the principal investigator or research group.
3. Storage of Chemical Waste:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
- This area should be under the control of laboratory personnel and away from general traffic.[3]
- Ensure that the storage area has secondary containment to capture any potential leaks.
4. Arranging for Disposal:
- Once the waste container is full or if the research project is complete, arrange for its disposal through your institution's EHS department.[6]
- Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a phone call.
- Do not dispose of this chemical down the drain or in the regular trash.[7][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound and other novel research chemicals.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling SARS-CoV-2 3CLpro-IN-13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SARS-CoV-2 3CLpro-IN-13. The following procedures are based on best practices for handling novel chemical compounds and protease inhibitors in a laboratory setting.
Compound Information: this compound is a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[1][2][3][4] It is intended for research use only.[1] As with any novel chemical substance, it should be handled with care, assuming potential hazards until comprehensive safety data is available.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Compound Weighing and Preparation of Stock Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with side shields- N95 or higher-level respirator | To be performed in a certified chemical fume hood to avoid inhalation of powder. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and operator protection. |
| Handling Liquid Solutions | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | Handle within a fume hood or on a bench with adequate ventilation. |
| Waste Disposal | - Disposable Nitrile Gloves (heavy-duty recommended)- Lab Coat- Safety Goggles | Follow all institutional and local regulations for chemical waste disposal. |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[1]
Preparation of Stock Solutions:
-
Perform all initial handling of the solid compound within a certified chemical fume hood.
-
Don appropriate PPE, including a respirator, to avoid inhalation of the powder.
-
Calculate the required amount of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Carefully add the solvent to the vial containing the compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature, protected from light.
General Handling:
-
Always handle this compound and its solutions in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe working environment.[6]
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[6]
Disposal Procedure:
-
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers.
-
Do not mix different types of chemical waste unless instructed to do so by your EHS department.
Signaling Pathways and Experimental Workflows
Below is a diagram illustrating the safe handling workflow for this compound, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
